Cefprozil
Description
This compound is a Cephalosporin Antibacterial.
This compound is a semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. This compound's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, this compound inhibits bacterial septum and cell wall synthesis formation.
This compound Anhydrous is the anhydrous form of this compound, a semisynthetic, broad-spectrum, second-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
A second-generation cephalosporin antibacterial agent. This compound has a phenyl ring at the C-3 position of its cephalosporin core.
See also: Cephalexin (related); Ceftazidime (related); Cefaclor (related) ... View More ...
Structure
2D Structure
Properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-prop-1-enyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/t12-,13-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLWHQDACQUCJR-PBFPGSCMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022767 | |
| Record name | Cefprozil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefprozil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015281 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.49e-01 g/L | |
| Record name | Cefprozil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015281 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
92665-29-7 | |
| Record name | Cefprozil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92665-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefprozil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-, (6R,7R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cefprozil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015281 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218 - 225 °C | |
| Record name | Cefprozil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015281 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Cefprozil Cis-Trans Isomerism and Biological Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefprozil is a second-generation oral cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] A key characteristic of this compound is its existence as a mixture of two geometric isomers, (Z)-cefprozil (cis) and (E)-cefprozil (trans), arising from the configuration of the propenyl group at the 3-position of the dihydrothiazine ring. This guide provides a comprehensive technical overview of the cis-trans isomerism of this compound, focusing on the differential biological activity, pharmacokinetics, and analytical methodologies for the separation and quantification of these isomers.
This compound is typically present in a ratio of approximately 90% cis-isomer to 10% trans-isomer.[3] While both isomers possess antimicrobial properties, their activity profiles, particularly against Gram-negative bacteria, exhibit significant differences. This has important implications for the overall efficacy of the drug and is a critical consideration in its development and clinical application.
Data Presentation
Pharmacokinetic Parameters of this compound Isomers
The pharmacokinetic profiles of the cis- and trans-isomers of this compound have been extensively studied in healthy volunteers and patient populations. The following tables summarize key pharmacokinetic parameters following oral administration of this compound.
| Parameter | Cis-Isomer | Trans-Isomer | Reference |
| Cmax (µg/mL) | 9.2 - 15.0 | 1.2 - 1.63 | [4] |
| Tmax (h) | 1.96 - 2.11 | 1.96 - 2.0 | [4] |
| AUC (µg·h/mL) | 27.7 - 59.6 | 3.5 - 6.38 | [4] |
| Half-life (t½) (h) | 1.36 - 1.67 | 1.32 - 1.50 | [4] |
| Table 1: Summary of Pharmacokinetic Parameters of this compound Isomers in Healthy Adults. |
| Population | Dose | Cis-Isomer Cmax (µg/mL) | Trans-Isomer Cmax (µg/mL) | Cis-Isomer Half-life (h) | Trans-Isomer Half-life (h) | Reference |
| Pediatric (8 mo - 8 yr) | 15 mg/kg | 12.09 | 1.16 | 1.63 | 1.61 | |
| Pediatric (8 mo - 8 yr) | 30 mg/kg | 18.04 | 1.63 | 2.06 | 1.65 | |
| Table 2: Pharmacokinetic Parameters of this compound Isomers in Pediatric Patients. |
Biological Activity of this compound Isomers
A critical aspect of this compound's pharmacology is the differential antibacterial activity of its cis- and trans-isomers. While both isomers exhibit comparable activity against many Gram-positive organisms, the cis-isomer is significantly more potent against a range of Gram-negative bacteria.
It has been reported that the cis-isomer of this compound is six to eight times more potent than the trans-isomer against Gram-negative organisms.[1][5] However, specific side-by-side comparisons of the Minimum Inhibitory Concentrations (MICs) of the purified isomers against a comprehensive panel of bacteria are not widely available in the published literature. The available data on the in vitro activity of the this compound mixture against key respiratory pathogens are summarized below.
| Organism | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Reference |
| Streptococcus pneumoniae | 0.25 | 2.0 | [6] |
| Haemophilus influenzae | 4.0 | 8.0 | [7] |
| Moraxella catarrhalis | 0.5 | 1.0 | [8] |
| Table 3: In Vitro Activity of this compound (Isomer Mixture) against Key Respiratory Pathogens. |
Experimental Protocols
Separation and Quantification of this compound Isomers by High-Performance Liquid Chromatography (HPLC)
A common method for the separation and quantification of this compound isomers is reversed-phase HPLC with UV detection.
Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., UltimateTM XB-C18, 5µm, 4.6×150mm)
-
Mobile Phase: Acetonitrile and 0.05M monopotassium phosphate buffer (pH adjusted to 3.05 with glacial acetic acid) in a ratio of 12:88 (v/v)
-
This compound reference standards (cis- and trans-isomers)
-
Internal Standard (IS)
-
Plasma samples
Protocol:
-
Sample Preparation:
-
To 0.5 mL of plasma, add 10 µL of internal standard solution.
-
Add 100 µL of 10% perchloric acid to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,800 rpm for 5 minutes.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the reference standards.
-
Determine the concentration of each isomer in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria. For fastidious organisms like Haemophilus influenzae, Haemophilus Test Medium (HTM) is required.[9]
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution
Protocol:
-
Preparation of Antimicrobial Dilutions:
-
Prepare serial twofold dilutions of the this compound stock solution in the appropriate broth medium directly in the microtiter plates. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
From a pure, overnight culture of the test organism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation of Microtiter Plates:
-
Within 15 minutes of standardization, inoculate each well of the microtiter plate with 10 µL of the diluted bacterial suspension.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most bacteria. For Haemophilus influenzae, incubate in an atmosphere of 5-7% CO₂.
-
-
Reading of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is determined by visual inspection of the wells. A growth control well (no antimicrobial) and a sterility control well (no inoculum) should be included.
-
Mandatory Visualization
Mechanism of Action of this compound
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a major component of the cell wall.
Caption: this compound's mechanism of action: Inhibition of bacterial cell wall synthesis.
Experimental Workflow for Isomer Separation and Quantification
The following diagram illustrates the typical workflow for the analysis of this compound isomers in a biological matrix such as plasma.
Caption: Workflow for HPLC-based analysis of this compound isomers in plasma.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Population Pharmacokinetics of Cis-, Trans-, and Total this compound in Healthy Male Koreans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrphr.org [iosrphr.org]
- 4. uspnf.com [uspnf.com]
- 5. researchgate.net [researchgate.net]
- 6. Haemophilus influenzae and Moraxella catarrhalis from Patients with Community-Acquired Respiratory Tract Infections: Antimicrobial Susceptibility Patterns from the SENTRY Antimicrobial Surveillance Program (United States and Canada, 1997) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Resistance in Haemophilus influenzae and Moraxella catarrhalis Respiratory Tract Isolates: Results of the Canadian Respiratory Organism Susceptibility Study, 1997 to 2002 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative microbiological activity and pharmacokinetics of this compound [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Synthesis of Cefprozil and Its Novel Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of Cefprozil, a second-generation cephalosporin antibiotic, and explores the development of its novel derivatives. This document details established experimental protocols, presents quantitative data for key synthetic methods, and visualizes complex chemical workflows and biological pathways to support advanced research and development in the field of antibacterial agents.
Introduction to this compound
This compound is a semi-synthetic, broad-spectrum β-lactam antibiotic used for the treatment of various bacterial infections, including pharyngitis, tonsillitis, ear infections, and skin infections.[1] Chemically, it is (6R,7R)-7-[[(2R)-2-amino-2-(p-hydroxyphenyl)acetamido]-8-oxo-3-(1-propenyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[2] It is typically used as a mixture of cis and trans isomers, with the cis isomer (≥90%) being predominantly responsible for its antibacterial activity.[2][3] The bactericidal action of this compound results from the inhibition of bacterial cell wall synthesis, a mechanism it shares with other β-lactam antibiotics.[2]
Synthesis of this compound
The commercial synthesis of this compound is a multi-step process that typically involves the condensation of two key intermediates: the cephalosporin nucleus 7-amino-3-(1-propenyl)-3-cephem-4-carboxylic acid (7-APCA) and an activated form of the side chain, D-α-(p-hydroxyphenyl)glycine , often as a Dane salt .[4]
General Synthetic Workflow
The synthesis can be conceptually broken down into the formation of the cephalosporin nucleus, preparation of the activated side chain, condensation of the two moieties, and final purification. The following diagram illustrates a common industrial synthesis workflow.
Quantitative Data on this compound Synthesis
The efficiency of this compound synthesis varies depending on the specific methodology employed. Different routes have been optimized to maximize yield and purity while controlling the formation of impurities, such as the E-isomer and ethoxycarbonylthis compound.[4]
| Method/Patent | Key Reagents/Catalyst | Yield (%) | Purity (%) | Reference |
| Commercial Synthesis | Ethyl Chloroformate, NMM, MSA (catalyst) | 77% | 99.47% (HPLC) | [4] |
| Patent CN108017658B (Ex. 1) | Trimethylaluminum (catalyst) | 96.83% | 99.63% | [3] |
| Patent CN108017658B (Ex. 2) | Trimethylaluminum (catalyst) | 93.59% | 99.27% | [3] |
| Patent CN108017658B (Ex. 3) | Trimethylaluminum (catalyst) | 91.28% | 99.03% | [3] |
| Patent CN108017658B (Ex. 4) | Trimethylaluminum (catalyst) | 87.27% | 98.21% | [3] |
| Enzymatic One-Pot | Immobilized Penicillin Acylase | ~95% | Not specified | [5] |
| Patent CN108033972B | Oxalyl Chloride, Deprotection | 95.9% | 99.82% (HPLC) | [6] |
Detailed Experimental Protocols
-
Part A: Silylation of 7-APCA
-
Charge a reactor with methylene chloride (420 L).
-
Add 7-amino-3-(propen-1-yl)-3-cephem-4-carboxylic acid (7-APCA) (120 kg, 0.5 kmol).
-
Add 1,1,1,3,3,3-hexamethyldisilazane (HMDS) (60.36 kg, 0.375 kmol), chlorotrimethylsilane (TMSCl) (42.25 kg, 0.39 kmol), and imidazole (1.2 kg).
-
Stir the mixture to complete the silylation of the 7-APCA nucleus.
-
-
Part B: Mixed Anhydride Formation
-
In a separate reactor, charge methylene chloride (720 L) and N,N-Dimethylformamide (DMF) (540 L).
-
Add Potassium (D)-N-(1-methoxycarbonyl-propen-2-yl-α-amino-p-hydroxy phenyl acetate (Dane Salt) (168.8 kg, 0.56 kmol).
-
Cool the mixture to between -40 and -45 °C.
-
Add N-methylmorpholine (NMM) (2 mol %) and methanesulfonic acid (MSA) (5 mol %).
-
Add ethyl chloroformate and stir to form the mixed anhydride intermediate.
-
-
Part C: Condensation and Isolation
-
Transfer the silylated 7-APCA solution from Part A to the mixed anhydride solution from Part B at low temperature.
-
Allow the condensation reaction to proceed.
-
Upon completion, work up the reaction mixture and precipitate the product as this compound DMF solvate.
-
-
Part D: Preparation of this compound Monohydrate
-
Add the this compound DMF solvate (203 kg) to water (825 L) at 30–35 °C over 40–60 minutes and stir for 1.5 hours.
-
Cool the resulting slurry to 0–5 °C and stir for 2 hours.
-
Filter the product and wash with chilled water (120 L) and acetone (2 x 300 L).
-
Dry the wet material under vacuum at 40–45 °C until the water content is 4–5% (w/w) to yield this compound monohydrate (158 kg).
-
-
Hydrolysis of GPRA: 7-phenylacetamido-3-propenyl-cephalosporanic acid (GPRA) is hydrolyzed to 7-amino-3-propenyl-cephalosporanic acid (APRA) using immobilized penicillin acylase from E. coli.
-
Acylation of APRA: The formed APRA is simultaneously acylated with the hydroxyethyl ester of 4-hydroxy-D-phenylglycine (HPGHE) in the same pot, catalyzed by the same enzyme.
-
Reaction Conditions: The one-pot synthesis is carried out at a controlled pH (typically 6.5-7.0) and temperature (e.g., 15-25°C).
-
Yield: This enzymatic method can achieve a this compound yield of approximately 95%.
Synthesis of Novel this compound Derivatives
Research into novel this compound derivatives aims to enhance antibacterial spectrum, improve efficacy against resistant strains, and optimize pharmacokinetic properties. Key modification sites are the C-3 and C-7 positions of the cephalosporin core.
C-3 Position Analogs: 3-(Substituted-vinyl) Cephalosporins
A primary strategy for creating novel derivatives involves modifying the 3-propenyl side chain. This is often achieved via a Wittig reaction , which allows for the synthesis of various 3-alkenyl and 3-(substituted-vinyl) cephalosporins.[3][7] The general workflow involves creating a phosphorus ylide from a 3-phosphoniomethyl cephem, which then reacts with an aldehyde or ketone.
-
Phosphonium Salt Formation: A 3-chloromethyl cephem derivative is reacted with triphenylphosphine to afford the corresponding 3-triphenylphosphoniummethyl cephem salt.
-
Ylide Generation: The phosphonium salt is treated with a base to generate the phosphorus ylide (Wittig reagent) in situ.
-
Wittig Reaction: The ylide is reacted with an appropriate aldehyde or ketone (e.g., acetaldehyde) to introduce the new alkenyl group at the C-3 position. The reaction typically yields a mixture of Z (main) and E (minor) isomers.
-
Acylation and Deprotection: The 7-amino group is then acylated with a desired side chain (e.g., (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido for BMY-28232), followed by deprotection steps to yield the final active compound.
Quantitative Data on Novel Derivatives
The biological activity of derivatives is a critical parameter. Minimum Inhibitory Concentration (MIC) is a standard measure of an antibiotic's efficacy against a specific pathogen.
| Compound | Modification | Target Organism | MIC (µg/mL) | Reference |
| This compound | (Reference) | S. aureus Smith | 0.78 | [7] (Implied) |
| This compound | (Reference) | E. coli Juhl | 6.25 | [7] (Implied) |
| BMY-28232 | 7-side chain: (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido | S. aureus Smith | 0.2 | [7] |
| BMY-28232 | 7-side chain: (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido | E. coli Juhl | 0.78 | [7] |
| BMY-28271 | Prodrug ester of BMY-28232 | S. aureus Smith (in vivo PD50) | 0.68 mg/kg | [7] |
| BMY-28271 | Prodrug ester of BMY-28232 | E. coli Juhl (in vivo PD50) | 0.54 mg/kg | [7] |
Note: BMY-28232 demonstrates significantly enhanced activity against both Gram-positive and Gram-negative organisms compared to the this compound core structure.
Mechanism of Action and Future Directions
Inhibition of Bacterial Cell Wall Synthesis
This compound, like all β-lactam antibiotics, functions by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This process is mediated by enzymes known as Penicillin-Binding Proteins (PBPs).
-
Binding to PBPs: this compound's β-lactam ring mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate. This allows it to bind to the active site of PBPs.
-
Inhibition of Transpeptidation: This binding acylates the PBP, rendering it inactive. This prevents the crucial cross-linking (transpeptidation) of peptidoglycan chains.
-
Cell Lysis: The inhibition of cell wall maintenance and synthesis leads to a weakened cell wall. Autolytic enzymes (autolysins) then degrade the cell wall, and the internal osmotic pressure causes the bacterium to lyse and die.
Novel Targets: c-di-GMP Signaling and Biofilms
As antibiotic resistance grows, researchers are exploring novel targets beyond direct cell wall synthesis. One such target is the cyclic di-GMP (c-di-GMP) signaling pathway. This pathway is a key regulator in many bacteria, controlling the transition between a motile (planktonic) state and a sessile, biofilm-forming state. Biofilms are a major cause of chronic and persistent infections and exhibit high tolerance to conventional antibiotics.
Targeting the c-di-GMP pathway could represent a powerful strategy for developing novel anti-biofilm agents, which could be used in combination with traditional antibiotics like this compound.
Conclusion
The synthesis of this compound is a well-established process that has been continually optimized for yield and purity. The future of cephalosporin development lies in the creation of novel derivatives with enhanced activity against resistant pathogens. Synthetic strategies, such as the Wittig reaction for modifying the C-3 side chain and novel acylations at the C-7 position, have yielded promising candidates like BMY-28232. Furthermore, exploring indirect mechanisms, such as the disruption of bacterial signaling pathways like c-di-GMP, offers an exciting frontier for developing next-generation antibacterial therapies that can overcome the challenges of biofilm-associated infections and growing antibiotic resistance. This guide provides a foundational framework for researchers to build upon in this critical area of drug development. build upon in this critical area of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Bile Acid Analogues Inhibitory to Clostridium difficile Spore Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activity of a new cephalosporin, BMY-28232 and its prodrug-type esters for oral use - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Crystal Structure and Polymorphism of Cefprozil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the crystal structure and polymorphic behavior of Cefprozil, a second-generation cephalosporin antibiotic. The information presented herein is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API).
Introduction to this compound
This compound is a semi-synthetic broad-spectrum cephalosporin antibiotic used for the treatment of various bacterial infections.[1][2] It is commercially available as a mixture of two geometric isomers, the (Z)-isomer and the (E)-isomer, with the (Z)-isomer being the predominant and more active form.[3][4] The solid-state properties of an API, including its crystal structure and polymorphism, are critical attributes that can influence its stability, solubility, bioavailability, and manufacturability. A thorough understanding of these properties is therefore essential for the development of safe, effective, and consistent drug products.
Crystal Structure of this compound
The crystal structure of this compound has been primarily elucidated for its monohydrate form, specifically the (Z)-isomer. Detailed structural information for other forms, such as the anhydrous form or solvates, is less prevalent in publicly available literature.
(Z)-Cefprozil Monohydrate
The crystal structure of (Z)-Cefprozil monohydrate has been solved and refined using synchrotron X-ray powder diffraction (XRPD) data and optimized with density functional theory (DFT).[3]
Table 1: Crystallographic Data for (Z)-Cefprozil Monohydrate [3]
| Parameter | Value |
| Chemical Formula | C₁₈H₁₉N₃O₅S·H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 11.26513(6) |
| b (Å) | 11.34004(5) |
| c (Å) | 14.72649(11) |
| β (°) | 90.1250(4) |
| Volume (ų) | 1881.262(15) |
| Z | 4 |
The structure reveals the presence of an extensive three-dimensional hydrogen bond network.[3] DFT calculations have indicated that a proton transfer occurs from a carboxylic acid group to an amino group, resulting in a zwitterionic form in the crystal lattice.[3]
Polymorphism and Pseudopolymorphism of this compound
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a drug can exhibit distinct physicochemical properties. Pseudopolymorphism, which includes solvates and hydrates, involves the incorporation of solvent molecules into the crystal lattice. Several crystalline forms of this compound have been reported, including a monohydrate, an anhydrous form, and various solvates.
This compound Monohydrate
As detailed above, the monohydrate is a well-characterized crystalline form of (Z)-Cefprozil.[3]
Anhydrous this compound
This compound Solvates
Several solvated crystalline forms of this compound have been reported as intermediates in its synthesis and purification. These include:
-
Dimethylformamide (DMF) sesquisolvate [3]
-
N-methylpyrrolidone (NMP) solvate [3]
-
N,N-dimethylacetamide (DMA) solvate [3]
Powder diffraction data for some of these solvates have been mentioned in patents, but complete crystal structures are not publicly available.[3]
Experimental Methodologies for Characterization
The characterization of this compound's crystal structure and polymorphism relies on a combination of analytical techniques.
X-Ray Powder Diffraction (XRPD)
XRPD is a fundamental technique for the identification and characterization of crystalline solids. Each crystalline form produces a unique diffraction pattern.
Typical Experimental Protocol for XRPD:
-
Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder. To ensure random orientation of the crystals, the sample surface is typically flattened.[8]
-
Instrument Setup: A powder diffractometer equipped with a copper X-ray source (Cu Kα radiation) is commonly used.[9]
-
Data Collection: The sample is scanned over a specific range of 2θ angles, for example, from 10° to 70°.[9][10]
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the characteristic peaks of the crystalline phase(s) present.
Caption: Experimental workflow for X-Ray Powder Diffraction (XRPD) analysis.
Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for investigating polymorphic transitions, desolvation, and thermal stability.
4.2.1. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect thermal events such as melting, crystallization, and solid-solid phase transitions.
Typical Experimental Protocol for DSC:
-
Sample Preparation: A few milligrams of the this compound sample are accurately weighed into an aluminum pan, which is then hermetically sealed.
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using a standard reference material (e.g., indium).
-
Data Collection: The sample is heated at a controlled rate, for instance, 10 °C/min, under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The resulting thermogram is analyzed to identify endothermic (e.g., melting, desolvation) and exothermic (e.g., crystallization) events.
4.2.2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for quantifying the amount of water or solvent in hydrates and solvates.[11]
Typical Experimental Protocol for TGA:
-
Sample Preparation: A small amount of the this compound sample is placed in a tared TGA pan.
-
Instrument Setup: The TGA instrument is calibrated for mass and temperature.
-
Data Collection: The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: The TGA curve, a plot of mass versus temperature, is analyzed to determine the temperature ranges of mass loss and to quantify the amount of volatile components.
Caption: Workflow for thermal analysis using DSC and TGA.
Spectroscopic Techniques
Vibrational spectroscopy (FTIR and Raman) and solid-state NMR (ssNMR) provide complementary information on the molecular structure and packing in different crystalline forms.
4.3.1. Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectroscopy are sensitive to the vibrational modes of molecules. Differences in the crystal lattice and molecular conformation of polymorphs can lead to distinct spectral features.[12]
4.3.2. Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
ssNMR is a powerful technique for probing the local environment of atomic nuclei in the solid state. It can distinguish between different polymorphs based on differences in chemical shifts and relaxation times, which are sensitive to the molecular conformation and packing.[13][14]
Quantitative Data Summary
The following table summarizes the key quantitative data found in the literature for the characterization of this compound's crystalline forms.
Table 2: Summary of Physicochemical Data for this compound Crystalline Forms
| Crystalline Form | Technique | Parameter | Value | Reference |
| (Z)-Cefprozil Monohydrate | Synchrotron XRPD | Space Group | P2₁ | [3] |
| a (Å) | 11.26513(6) | [3] | ||
| b (Å) | 11.34004(5) | [3] | ||
| c (Å) | 14.72649(11) | [3] | ||
| β (°) | 90.1250(4) | [3] | ||
| Volume (ų) | 1881.262(15) | [3] | ||
| This compound Hemihydrate (Z-form) | Melting Point | Melting Point (°C) | 218-220 (dec) | [5] |
| This compound (E-form) | Melting Point | Melting Point (°C) | 230 (dec) | [5] |
Logical Relationships in Polymorphism Studies
The study of polymorphism involves understanding the relationships between different crystalline forms, including their relative stability and the conditions under which they can transform from one to another.
Caption: Relationships between different crystalline forms of this compound.
Conclusion
The solid-state characterization of this compound is crucial for ensuring its quality and performance as a pharmaceutical active ingredient. While the crystal structure of (Z)-Cefprozil monohydrate is well-documented, further research is needed to fully characterize other polymorphic and pseudopolymorphic forms, such as the anhydrous form and various solvates. A multi-technique approach, combining XRPD, thermal analysis, and spectroscopic methods, is essential for a comprehensive understanding of this compound's solid-state landscape. This knowledge will ultimately support the development of robust and reliable this compound-containing drug products.
References
- 1. drugs.com [drugs.com]
- 2. This compound, a new cephalosporin: its use in various clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of (Z)-cefprozil monohydrate, C18H19N3O5S(H2O) | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Brisoral | C18H19N3O5S | CID 5353505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Procef | C18H19N3O5S | CID 5281006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. mcgill.ca [mcgill.ca]
- 9. scispace.com [scispace.com]
- 10. X-ray powder diffraction patterns for certain beta-lactam, tetracycline and macrolide antibiotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. veeprho.com [veeprho.com]
- 12. 2024.sci-hub.st [2024.sci-hub.st]
- 13. Differentiation of pharmaceutical polymorphs by solid-state NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Cefprozil antibacterial spectrum against gram-positive and gram-negative bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefprozil is a second-generation oral cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows. This compound's clinical efficacy is well-documented in the treatment of various infections, including otitis media, sinusitis, pharyngitis/tonsillitis, and acute bacterial exacerbations of chronic bronchitis.[3][4]
Mechanism of Action
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][5][6] The primary target of this compound is the penicillin-binding proteins (PBPs) located within the bacterial cell wall.[1][5] By binding to these proteins, this compound inhibits their transpeptidase activity, which is crucial for the cross-linking of peptidoglycan chains.[5] This disruption in cell wall synthesis leads to a weakened cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[5]
Caption: Mechanism of action of this compound.
Antibacterial Spectrum of this compound
This compound demonstrates potent activity against a wide range of bacterial pathogens responsible for common respiratory and skin infections.[7][8] Its spectrum of activity is summarized in the tables below, presenting Minimum Inhibitory Concentration (MIC) data for various Gram-positive and Gram-negative organisms. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Gram-Positive Bacteria
This compound is highly active against many Gram-positive aerobic bacteria.[7] It is effective against Staphylococcus aureus (including β-lactamase producing strains), Streptococcus pneumoniae, and Streptococcus pyogenes.[2][7] While generally active against Streptococcus viridans, strains with high-level penicillin resistance may also be resistant to this compound.[7] Methicillin-resistant staphylococci are resistant to this compound.[2]
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | 0.125[9] | 0.38[9] |
| Streptococcus pyogenes | 0.06 | 0.12 |
| Streptococcus agalactiae | 0.12 | 0.25 |
| Staphylococcus aureus (Oxacillin-susceptible) | 1.0 | 2.0 |
| Viridans group streptococci | 0.5 | 4.0[9] |
Note: MIC values can vary based on the testing methodology and geographical location of the isolates.
Gram-Negative Bacteria
This compound is also active against several important Gram-negative pathogens.[8] This includes Haemophilus influenzae and Moraxella catarrhalis, irrespective of β-lactamase production.[7] Its activity extends to some Enterobacteriaceae such as Escherichia coli, Proteus mirabilis, and Klebsiella pneumoniae.[7][8] However, this compound is not active against Pseudomonas aeruginosa, Acinetobacter spp., and many Enterobacter spp.[7]
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Haemophilus influenzae | 2.0 | 4.0[9] |
| Moraxella catarrhalis | 0.5 | 1.0 |
| Escherichia coli | 4.0 | 8.0 |
| Klebsiella pneumoniae | 2.0 | 8.0 |
| Proteus mirabilis | 2.0 | 8.0 |
Note: MIC values can vary based on the testing methodology and geographical location of the isolates.
Experimental Protocols for MIC Determination
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the in vitro activity of an antimicrobial agent. The following are standardized methods for determining the MIC of this compound.
Broth Microdilution Method
This method is a widely used and standardized procedure for determining MICs in a liquid medium.[10] The protocol is based on guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the International Organization for Standardization (ISO).[10][11]
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and then serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture, with the turbidity adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included. The plate is then incubated at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.
Agar Dilution Method
The agar dilution method is another reference method for MIC determination, where the antimicrobial agent is incorporated directly into the agar medium.[10][12]
Methodology:
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different concentration of this compound. This is achieved by adding the appropriate volume of the this compound stock solution to the molten agar before it solidifies.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A small, fixed volume of the bacterial suspension (typically 1-2 µL) is spotted onto the surface of each agar plate, allowing for the testing of multiple isolates on a single plate.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: Following incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of this compound that prevents the growth of the bacterial colonies.
Caption: Workflow for MIC determination.
Conclusion
This compound remains a clinically important oral cephalosporin with a well-defined antibacterial spectrum against common Gram-positive and Gram-negative respiratory and skin pathogens. Its established mechanism of action, coupled with a favorable pharmacokinetic profile, supports its continued use in the treatment of susceptible bacterial infections. Standardized methodologies for susceptibility testing are crucial for guiding appropriate clinical use and for ongoing surveillance of antimicrobial resistance.
References
- 1. Articles [globalrx.com]
- 2. drugs.com [drugs.com]
- 3. Treatment of upper and lower respiratory tract infections: clinical trials with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. This compound: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]
- 8. Review of the in vitro antibacterial activity of this compound, a new oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the in vitro Activity of this compound Relative to Other Oral Antimicrobial Agents Against Bacteria in Clinical Specimens from Patients in São Paulo With Respiratory Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EUCAST: MIC Determination [eucast.org]
- 12. Agar dilution - Wikipedia [en.wikipedia.org]
The Pharmacokinetic Profile and Metabolism of Cefprozil in Preclinical Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefprozil is a second-generation oral cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Understanding its pharmacokinetic (PK) and metabolic profile in preclinical animal models is crucial for predicting its safety and efficacy in humans. This technical guide provides an in-depth summary of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in various animal species, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.
Pharmacokinetics of this compound
The pharmacokinetics of this compound have been primarily studied in beagle dogs, with some data available for rats and monkeys. This compound is generally well-absorbed orally and is primarily eliminated through renal excretion as an unchanged drug.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in different animal models.
Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs
| Parameter | Oral Administration (25 mg/kg)[1] | Oral Administration (125 mg dose)[2] | Intravenous Infusion (125 mg dose)[2] |
| Cmax (µg/mL) | 21.2 (infant), 27.8 (adult) | 17.6 - 26.6 | - |
| Tmax (h) | Not Reported | 1.0 | - |
| AUC (µg·h/mL) | 121 (infant), 130 (adult) | Not Reported | Not Reported |
| Half-life (t½) (h) | 4.7 (infant and adult) | ~1.17 | ~1.17 |
| Bioavailability (%) | - | 67.1 - 79.1 | - |
| Renal Clearance (% of Total Clearance) | - | ~60 | - |
| Urinary Recovery (%) | 36.3 (infant), 34.7 (adult) | Not Reported | Not Reported |
Note: this compound consists of cis and trans isomers in approximately a 90:10 ratio, and pharmacokinetic parameters can be determined for each isomer.
Experimental Protocols
The following sections detail the methodologies employed in key pharmacokinetic studies of this compound in animal models.
Animal Models and Dosing
-
Beagle Dogs: Studies have utilized both infant and adult beagle dogs.[1] Oral doses have ranged from 25 mg/kg to a single 125 mg dose.[1][2] Intravenous administration has also been used to determine absolute bioavailability.[2]
-
Rats and Monkeys: While specific pharmacokinetic data is limited in the public domain, toxicity studies have been conducted in rats and cynomolgus monkeys with single oral doses as high as 5000 mg/kg and 3000 mg/kg, respectively.
Sample Collection and Analysis
-
Blood Sampling: Serial blood samples are typically collected from a suitable vein (e.g., cephalic vein in dogs) at predetermined time points after drug administration. Plasma is separated by centrifugation.
-
Urine Collection: Urine is collected over a specified period (e.g., 24 hours) to determine the extent of renal excretion.
-
Analytical Method: The concentration of this compound in plasma and urine is most commonly determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.[2] This method allows for the separation and quantification of the cis and trans isomers of this compound.
Metabolism of this compound
Current evidence from animal and human studies strongly suggests that this compound undergoes minimal metabolism.
Primary Route of Excretion
The majority of an administered dose of this compound is excreted unchanged in the urine.[3] In humans, approximately 60-70% of the dose is recovered in the urine as the parent drug.[3] This high percentage of urinary excretion of the unchanged drug is a key feature of its disposition.
Non-Renal Clearance
A study in beagle dogs indicated that renal clearance accounted for approximately 60% of the total body clearance, suggesting a significant non-renal clearance pathway.[1][2] This non-renal clearance could be attributed to minor metabolism or biliary excretion. However, specific metabolites of this compound have not been identified in published animal studies. The lack of significant alteration in this compound's pharmacokinetics in patients with hepatic impairment further supports the limited role of hepatic metabolism.[4]
Biliary Excretion
Visualizations
This compound Pharmacokinetic Study Workflow
Caption: Workflow of a typical pharmacokinetic study.
This compound Disposition Pathway
Caption: Disposition of this compound in animal models.
Conclusion
References
- 1. Absolute bioavailability of this compound after oral administration in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound in healthy subjects and patients with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biliary excretion of cephalosporins in rats: influence of molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Binding Affinity of Cefprozil to Penicillin-Binding Proteins (PBPs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefprozil is a second-generation cephalosporin antibiotic renowned for its bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, a process mediated by its binding to essential enzymes known as penicillin-binding proteins (PBPs).[1][2][3][4][5] This technical guide provides a comprehensive overview of the binding affinity of this compound to various PBPs, with a focus on key respiratory pathogens. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents and the development of novel therapeutics.
The integrity of the bacterial cell wall is paramount for survival, protecting the organism from osmotic stress and maintaining its shape. PBPs play a crucial role in the final stages of peptidoglycan synthesis, the primary component of the cell wall. By acylating the active site of these enzymes, β-lactam antibiotics like this compound effectively halt the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[6] The affinity of a β-lactam antibiotic for specific PBPs is a critical determinant of its antibacterial spectrum and potency.
This guide summarizes the available quantitative data on this compound's PBP binding affinities, details the experimental methodologies used to obtain this data, and provides visual representations of the underlying molecular interactions and experimental workflows.
This compound Binding Affinity Data
The binding affinity of this compound to the PBPs of clinically relevant bacteria, particularly respiratory pathogens, has been a subject of scientific investigation. The following tables summarize the 50% inhibitory concentrations (IC50s) of this compound for the PBPs of Streptococcus pneumoniae, a major cause of community-acquired pneumonia, otitis media, and meningitis. The data is derived from studies utilizing competitive binding assays with radiolabeled or fluorescently tagged penicillin.
It is important to note that alterations in the amino acid sequences of PBPs, often resulting from mutations, can significantly reduce the binding affinity of β-lactam antibiotics, leading to antibiotic resistance.[7]
Table 1: IC50 Values of this compound for PBPs of Penicillin-Susceptible Streptococcus pneumoniae
| Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |
| PBP1a | Data not available in search results |
| PBP2x | Data not available in search results |
| PBP2a | Data not available in search results |
| PBP2b | Data not available in search results |
| PBP3 | Data not available in search results |
Table 2: IC50 Values of this compound for PBPs of Penicillin-Resistant Streptococcus pneumoniae
| Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |
| PBP1a | Data not available in search results |
| PBP2x | Data not available in search results |
| PBP2a | Data not available in search results |
| PBP2b | Data not available in search results |
| PBP3 | Data not available in search results |
Note: Specific IC50 values for this compound from the key reference by Nagai et al. (2002) were not available in the provided search results. The tables are structured to present this data once obtained.
While specific quantitative data for Haemophilus influenzae and Moraxella catarrhalis were not found in the initial searches, it is known that mutations in the ftsI gene, which encodes for PBP3 in H. influenzae, can lead to reduced affinity for cephalosporins.[7][8] this compound has demonstrated clinical effectiveness against susceptible strains of these organisms.[9]
Experimental Protocols
The determination of PBP binding affinities is crucial for understanding the efficacy of β-lactam antibiotics. The most common method is the competitive binding assay, which measures the ability of an unlabeled antibiotic to compete with a labeled penicillin (e.g., radiolabeled or fluorescently tagged) for binding to PBPs.
General Protocol for Competitive PBP Binding Assay
This protocol is a generalized representation based on methodologies described for other β-lactam antibiotics and can be adapted for this compound.
-
Preparation of Bacterial Membranes:
-
Bacterial cells are cultured to the mid-logarithmic phase of growth.
-
Cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline).
-
The cell pellet is resuspended in buffer and lysed by sonication or French press to release the cellular contents.
-
The cell lysate is subjected to ultracentrifugation to pellet the membrane fraction containing the PBPs.
-
The membrane pellet is washed and resuspended in a storage buffer.
-
-
Competitive Binding Assay:
-
Aliquots of the prepared membrane suspension are incubated with varying concentrations of unlabeled this compound for a defined period to allow for binding to the PBPs.
-
A saturating concentration of a labeled penicillin, such as [³H]benzylpenicillin or a fluorescent penicillin derivative like Bocillin-FL, is added to the mixture.
-
The reaction is incubated for a further period to allow the labeled penicillin to bind to any PBPs not occupied by this compound.
-
The reaction is terminated, often by the addition of an excess of unlabeled penicillin or by heat denaturation.
-
-
Detection and Quantification:
-
The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
If a radiolabeled penicillin was used, the gel is subjected to fluorography to visualize the PBP bands. The bands are then excised, and the radioactivity is quantified using a scintillation counter.
-
If a fluorescently labeled penicillin was used, the gel is imaged using a fluorescence scanner. The intensity of the fluorescent bands is quantified using densitometry software.
-
-
Data Analysis:
-
The amount of labeled penicillin bound to each PBP at different concentrations of this compound is determined.
-
The IC50 value, which is the concentration of this compound required to inhibit 50% of the binding of the labeled penicillin, is calculated for each PBP.
-
Visualizations
Signaling Pathway: this compound Mechanism of Action
The following diagram illustrates the mechanism by which this compound inhibits bacterial cell wall synthesis.
Caption: Mechanism of this compound action on bacterial cell wall synthesis.
Experimental Workflow: Competitive PBP Binding Assay
This diagram outlines the key steps involved in a competitive PBP binding assay to determine the binding affinity of this compound.
Caption: Workflow for determining this compound's PBP binding affinity.
Conclusion
This compound exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins, essential enzymes in bacterial cell wall biosynthesis. The affinity of this compound for specific PBPs in pathogenic bacteria is a key factor in its clinical utility. While comprehensive quantitative data for all relevant pathogens remains an area for further investigation, the methodologies for determining these binding affinities are well-established. This guide provides a foundational understanding of this compound's interaction with PBPs, offering valuable insights for researchers and professionals in the field of antimicrobial drug development. Further studies to elucidate the precise binding kinetics of this compound with a wider range of PBPs, particularly from resistant strains, will be instrumental in optimizing its use and in the design of next-generation cephalosporins.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic Assessment of this compound against Streptococcus pneumoniae: Implications for Breakpoint Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Pharmacodynamic assessment of this compound against Streptococcus pneumoniae: implications for breakpoint determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competition of beta-lactam antibiotics for the penicillin-binding proteins of Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Selection of Resistance in Haemophilus influenzae by Amoxicillin-Clavulanate, Cefpodoxime, this compound, Azithromycin, and Clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reference.medscape.com [reference.medscape.com]
Molecular Docking Studies of Cefprozil with Bacterial Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-silico analysis of Cefprozil, a second-generation cephalosporin antibiotic, with key bacterial enzymes. By leveraging molecular docking simulations, researchers can elucidate the binding mechanisms, predict binding affinities, and understand the structural basis of this compound's antibacterial activity and potential resistance mechanisms. This document outlines the theoretical framework, experimental protocols, and data interpretation involved in such studies.
Introduction to this compound and its Mechanism of Action
This compound is a broad-spectrum cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria. Its bactericidal action is primarily achieved by inhibiting the synthesis of the bacterial cell wall. The key targets of this compound are the Penicillin-Binding Proteins (PBPs), a group of enzymes essential for the final steps of peptidoglycan biosynthesis. Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.
The chemical structure of this compound, particularly its β-lactam ring, mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs. This allows this compound to bind to the active site of PBPs, forming a stable acyl-enzyme complex and effectively inactivating the enzyme.
Bacterial resistance to β-lactam antibiotics, including this compound, is a significant clinical concern. One of the primary resistance mechanisms is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of the antibiotic, rendering it inactive. Molecular docking studies are invaluable in understanding the interactions of this compound with both its target PBPs and resistance-conferring β-lactamases.
Molecular Docking Workflow
The process of conducting molecular docking studies of this compound with bacterial enzymes can be systematically broken down into several key stages. The following workflow outlines the typical steps involved in such an in-silico investigation.
Experimental Protocols
This section provides a detailed, representative methodology for performing molecular docking of this compound with bacterial enzymes. While specific parameters may be adjusted based on the software and specific research questions, this protocol outlines the core steps.
Software and Tools
-
Molecular Graphics and Visualization: PyMOL, Chimera, or Discovery Studio.
-
Molecular Docking Software: AutoDock Vina is a widely used and validated tool for its accuracy and speed.
-
Ligand and Receptor Preparation: AutoDockTools (part of the MGLTools package).
Preparation of the Receptor (Bacterial Enzyme)
-
Obtain Protein Structure: Download the three-dimensional crystal structure of the target bacterial enzyme (e.g., a Penicillin-Binding Protein or a β-lactamase) from the Protein Data Bank (PDB). Ensure the structure has a good resolution and, if available, is co-crystallized with a known inhibitor to validate the binding site.
-
Prepare the Protein:
-
Load the PDB file into AutoDockTools.
-
Remove any existing ligands, water molecules, and co-factors that are not essential for the interaction with this compound.
-
Add polar hydrogen atoms to the protein structure.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared protein in the PDBQT file format, which includes the atomic coordinates, charges, and atom types.
-
Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from a chemical database such as PubChem.
-
Prepare the Ligand:
-
Load the this compound structure into AutoDockTools.
-
Detect the root of the molecule and define the rotatable bonds to allow for conformational flexibility during docking.
-
Merge non-polar hydrogens.
-
Compute Gasteiger charges.
-
Save the prepared ligand in the PDBQT file format.
-
Grid Box Generation
-
Define the Binding Site: Using AutoDockTools, define a three-dimensional grid box that encompasses the active site of the enzyme. The dimensions and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket. If a co-crystallized ligand was present in the original PDB structure, the grid box can be centered on its location.
Molecular Docking Simulation using AutoDock Vina
-
Configuration File: Create a configuration text file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions. The exhaustiveness parameter, which controls the thoroughness of the search, can also be set in this file (a higher value increases accuracy but also computational time).
-
Run Docking: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking simulation and generate an output file containing the predicted binding poses of this compound, ranked by their binding affinities (in kcal/mol).
Analysis of Docking Results
-
Pose Selection: The output file from Vina will contain multiple binding modes (poses) for this compound. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualization and Interaction Analysis: Load the receptor and the top-ranked ligand pose into a molecular visualization tool (e.g., PyMOL or Discovery Studio). Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between this compound and the amino acid residues of the enzyme's active site.
Quantitative Data Presentation
The primary quantitative output from molecular docking is the binding affinity, which is an estimation of the binding free energy of the ligand-receptor complex. A more negative value indicates a stronger and more favorable interaction. The following tables present hypothetical, yet realistic, docking results for this compound with representative Penicillin-Binding Proteins and β-Lactamases.
Table 1: Molecular Docking Scores of this compound with Penicillin-Binding Proteins (PBPs)
| Target Enzyme | PDB ID | Bacterial Source | Binding Affinity (kcal/mol) | RMSD (Å) | Interacting Residues (Hydrogen Bonds) |
| PBP2x | 1QMF | Streptococcus pneumoniae | -8.5 | 1.2 | Ser337, Thr550, Asn396 |
| PBP3 | 1P8V | Pseudomonas aeruginosa | -7.9 | 1.5 | Ser294, Val333, Asn346 |
| PBP2a | 1VQQ | Staphylococcus aureus (MRSA) | -6.8 | 2.1 | Ser403, Lys406, Thr600 |
Table 2: Molecular Docking Scores of this compound with β-Lactamases
| Target Enzyme | PDB ID | Bacterial Source | Binding Affinity (kcal/mol) | RMSD (Å) | Interacting Residues (Hydrogen Bonds) | | :--- | :--- | :--- | :--- | :--- | | TEM-1 | 1BTL | Escherichia coli | -7.2 | 1.8 | Ser70, Ser130, Lys234 | | SHV-1 | 1SHV | Klebsiella pneumoniae | -7.5 | 1.6 | Ser70, Lys73, Arg244 | | AmpC | 1KE4 | Enterobacter cloacae | -6.5 | 2.3 | Ser64, Lys67, Asn152 |
Note: The data presented in these tables are illustrative and based on typical values observed for similar cephalosporin-enzyme interactions. They serve to demonstrate the format for presenting quantitative results from molecular docking studies.
Visualization of Signaling Pathways and Logical Relationships
The interaction of this compound with bacterial enzymes can be visualized to better understand its mechanism of action and the process of bacterial resistance.
This compound's Mechanism of Action
The following diagram illustrates the inhibitory action of this compound on bacterial cell wall synthesis.
Mechanism of Resistance via β-Lactamase
This diagram shows how β-lactamase enzymes confer resistance to this compound.
Conclusion
Molecular docking is a powerful computational tool that provides valuable insights into the interactions between this compound and its bacterial enzyme targets. By predicting binding affinities and visualizing key interactions, researchers can better understand the efficacy of this compound and the molecular basis of resistance. The protocols and data presentation formats outlined in this guide provide a framework for conducting and reporting such in-silico studies, ultimately aiding in the development of more effective antibacterial therapies. While this guide provides a representative overview, it is important to note that specific, experimentally validated quantitative data for this compound docking studies are not widely available in the current literature, highlighting an area for future research.
An In-depth Technical Guide to Cefprozil Degradation Pathways and Byproduct Identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the degradation pathways of cefprozil, a second-generation cephalosporin antibiotic. It details the outcomes of forced degradation studies under various stress conditions, including hydrolysis (acidic, alkaline, and neutral), oxidation, photolysis, and thermal stress. The primary degradation byproducts are identified, and their chemical structures are presented. This guide summarizes quantitative data from stability-indicating assays in structured tables for comparative analysis. Furthermore, it offers detailed experimental protocols for conducting forced degradation studies and for the analytical determination of this compound and its degradation products using high-performance liquid chromatography (HPLC). Visual diagrams of the degradation pathways and experimental workflows are provided to enhance understanding.
Introduction
This compound is an oral, broad-spectrum, second-generation cephalosporin antibiotic used in the treatment of various bacterial infections.[1][2] It is a mixture of (Z)- and (E)-isomers in an approximate 9:1 ratio, with the (Z)-isomer being the more biologically active component.[3] The chemical stability of this compound is a critical aspect of its formulation development, storage, and therapeutic efficacy. Understanding its degradation pathways and the identity of its byproducts is essential for ensuring the safety and quality of the drug product.
Forced degradation studies are a crucial component of drug development, providing insights into the intrinsic stability of a drug molecule and helping to develop stable formulations and establish appropriate storage conditions.[2][4] These studies involve subjecting the drug substance to stress conditions such as heat, humidity, light, and a range of pH values to accelerate its decomposition.[5][6] The resulting degradation products can then be identified and quantified using stability-indicating analytical methods.
This guide synthesizes the available scientific literature on the degradation of this compound to provide a detailed technical resource for professionals in the pharmaceutical sciences.
This compound Degradation Pathways
This compound is susceptible to degradation under various stress conditions, primarily through hydrolysis of the β-lactam ring, isomerization, and other chemical transformations. The major degradation pathways are discussed below.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for β-lactam antibiotics, including this compound. The susceptibility to hydrolysis is highly dependent on the pH of the solution.
-
Acidic Hydrolysis: Under acidic conditions (e.g., 0.5 N HCl), this compound undergoes degradation.[5] The primary mechanism involves the opening of the β-lactam ring.[7]
-
Alkaline Hydrolysis: this compound is particularly unstable in alkaline conditions (e.g., 0.5 N NaOH).[5][8] This leads to the rapid opening of the β-lactam ring and the formation of the corresponding penicilloic acid-like structure, referred to as the open-ring degradant.[3][7]
-
Neutral Hydrolysis: In neutral aqueous solutions, this compound also degrades, albeit at a slower rate than in acidic or alkaline conditions.[5]
A proposed hydrolytic degradation pathway involves the opening of the β-lactam ring to form the inactive open-ring byproduct.
References
- 1. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedgrid.com [biomedgrid.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Cefprozil in Human Plasma by HPLC-MS/MS
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis who are involved in the quantitative determination of Cefprozil in human plasma samples.
Abstract: This application note describes a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound, including its cis and trans isomers, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (this compound-D4) to ensure accuracy and precision. The method is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
Introduction
This compound is a second-generation oral cephalosporin antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1][2] It exists as a mixture of two diastereomers, cis and trans, in an approximate 9:1 ratio, both of which exhibit antimicrobial activity.[1] Accurate quantification of these isomers in plasma is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for a rapid and sensitive HPLC-MS/MS method for the simultaneous determination of cis- and trans-Cefprozil in human plasma.
Experimental
Materials and Reagents
-
This compound (cis and trans isomers) reference standards
-
This compound-D4 (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank, drug-free)
Instrumentation
-
HPLC system: A system capable of delivering a stable gradient flow.
-
Mass spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical column: A reverse-phase C18 column.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize the optimized instrumental parameters for the analysis.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | Reverse-phase C18 |
| Mobile Phase A | 0.5% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A gradient program is used. |
| Flow Rate | 0.40 mL/min |
| Injection Volume | 3.0 µL |
| Column Temperature | Ambient |
| Total Run Time | 4.0 min |
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 30 psi |
| Ion Source Gas 1 | 30 psi |
| Ion Source Gas 2 | 60 psi |
| Heater Gas Temperature | 600°C |
| Ion Spray Voltage | 5000 V |
| Collision Activated Dissociation | Medium |
Table 3: MRM Transitions and Compound Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| This compound (cis & trans) | 391.2 | 114.0 | 70 | 30 |
| This compound-D4 (IS) | 395.0 | 114.5 | 70 | 30 |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound (cis and trans isomers) and this compound-D4 in a suitable solvent (e.g., methanol).
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a mixture of methanol and water to create working standard solutions for the calibration curve.
-
Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve. The linear range for cis-Cefprozil is 0.025–15 µg/mL and for trans-Cefprozil is 0.014–1.67 µg/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank human plasma in the same manner as the calibration standards.
Plasma Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound-D4 internal standard working solution (e.g., 30 µg/mL) and vortex for 10 seconds.[1]
-
Add 400 µL of methanol containing 0.1% formic acid to precipitate the plasma proteins.[1]
-
Vortex the mixture for 2 minutes.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to an HPLC vial for analysis.
-
Inject 3.0 µL of the supernatant into the HPLC-MS/MS system.[1]
References
Development of a Validated High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cefprozil
Application Notes and Protocols for Cefprozil in a Murine Model of Respiratory Tract Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefprozil is a second-generation cephalosporin antibiotic with a broad spectrum of activity against common respiratory pathogens, including Streptococcus pneumoniae and Haemophilus influenzae. Murine models of respiratory tract infection are essential preclinical tools for evaluating the efficacy of antimicrobial agents. These models allow for the investigation of pharmacokinetics, pharmacodynamics, and host-pathogen interactions in a controlled in vivo setting.
These application notes provide detailed protocols for establishing a murine model of bacterial respiratory tract infection and for assessing the efficacy of this compound. The protocols cover bacterial culture, infection establishment, therapeutic intervention, and endpoint analysis, including bacterial load determination, survival monitoring, and assessment of pulmonary inflammation.
Data Presentation
The following tables summarize expected quantitative outcomes based on preclinical studies of this compound. These tables are intended to serve as a reference for expected efficacy.
Table 1: Efficacy of this compound against Streptococcus pneumoniae in a Murine Infection Model
| S. pneumoniae Strain MIC (µg/mL) | This compound Dosage Regimen | Change in Bacterial Load (log10 CFU/organ) over 24h | 96h Survival Rate (%) |
| ≤ 2 | 6 mg/kg, q12h, orally | > 2.6 log10 reduction[1][2][3] | 100%[1][2][3] |
| > 2 | 6 mg/kg, q12h, orally | Minimal killing or growth[1][2][3] | Substantial mortality[1][2][3] |
| Untreated Control | Vehicle, q12h, orally | Increase in bacterial load | 0%[1][2][3] |
Table 2: Key Pharmacokinetic Parameters of this compound
| Parameter | Human (500 mg oral dose) | Pediatric (simulated in mice) |
| Peak Plasma Concentration (Cmax) | ~10.5 µg/mL | Not specified |
| Time to Peak Concentration (Tmax) | 1-2 hours | Not specified |
| Plasma Half-life (t1/2) | ~1.3 hours | ~1.3 hours |
| Bioavailability | ~90% | Not specified |
Experimental Protocols
I. Bacterial Strain Preparation
This protocol describes the preparation of Streptococcus pneumoniae or Haemophilus influenzae for inoculation.
-
Bacterial Culture:
-
For S. pneumoniae, inoculate strains in Todd-Hewitt broth supplemented with 0.5% yeast extract and culture overnight at 37°C in a 5% CO2 environment.
-
For non-typeable H. influenzae (NTHi), plate on chocolate agar and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Inoculum Preparation:
-
Subculture the overnight S. pneumoniae culture in fresh, pre-warmed broth at a 1:50 ratio and grow to mid-log phase (OD600 ≈ 0.5-0.7).
-
For NTHi, harvest bacteria from the agar plate and resuspend in sterile phosphate-buffered saline (PBS).
-
Harvest bacteria by centrifugation (e.g., 3000 x g for 20 minutes at 4°C).
-
Wash the bacterial pellet with sterile PBS.
-
Resuspend the final pellet in sterile PBS to the desired concentration (e.g., 1 x 10^7 to 1 x 10^8 CFU/mL). The final concentration should be confirmed by serial dilution and plating.
-
II. Murine Respiratory Tract Infection Model
This protocol details the establishment of a lung infection in mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animals: Use specific-pathogen-free mice (e.g., BALB/c or C57BL/6), aged 6-8 weeks. Acclimatize animals for at least one week before the experiment.
-
Anesthesia: Anesthetize mice using an appropriate method, such as intraperitoneal injection of ketamine/xylazine or isoflurane inhalation.
-
Inoculation (Choose one method):
-
Intranasal (IN) Inoculation:
-
Hold the anesthetized mouse in a supine position.
-
Gently instill 20-50 µL of the bacterial suspension (e.g., 1 x 10^6 to 5 x 10^6 CFU) into the nares. Alternate nostrils to ensure even distribution.
-
-
Intratracheal (IT) Instillation:
-
Place the anesthetized mouse on its back on a surgical board.
-
Make a small midline incision in the neck to expose the trachea.
-
Carefully insert a 24-gauge catheter or a similar device into the trachea.
-
Instill 50 µL of the bacterial suspension directly into the lungs, followed by a small volume of air (e.g., 100 µL) to ensure distribution.
-
Suture the incision.
-
-
-
Post-Inoculation Monitoring: Monitor animals for clinical signs of infection, such as lethargy, ruffled fur, and labored breathing.
III. This compound Administration
-
Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., water or 0.5% carboxymethylcellulose).
-
Administration:
-
Based on murine thigh infection models, a dose of 6 mg/kg administered orally every 12 hours is a reasonable starting point.[1][2][3]
-
Administer the this compound suspension using oral gavage.
-
Initiate treatment at a specified time post-infection (e.g., 2-4 hours).
-
Include a vehicle-treated control group.
-
IV. Assessment of this compound Efficacy
-
Monitor infected and treated mice for a defined period (e.g., 96 hours or longer).
-
Record mortality at regular intervals.
-
Plot survival curves (Kaplan-Meier) and analyze for statistical significance.
-
At predetermined time points (e.g., 24, 48 hours post-infection), euthanize a subset of mice from each group.
-
Aseptically remove the lungs.
-
Homogenize the lung tissue in a known volume of sterile PBS.
-
Perform serial dilutions of the lung homogenate and plate on appropriate agar (e.g., blood agar for S. pneumoniae, chocolate agar for H. influenzae).
-
Incubate plates overnight and count colonies to determine the number of CFU per lung.
-
Express results as log10 CFU/lung and compare between treatment groups.
-
Euthanize mice and expose the trachea.
-
Insert a catheter into the trachea and secure it.
-
Instill and aspirate a known volume of sterile PBS (e.g., 3 x 1 mL washes) into the lungs.
-
Pool the recovered BAL fluid.
-
Cell Analysis:
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain (e.g., with Diff-Quik) for differential cell counting (neutrophils, macrophages, lymphocytes).
-
-
Cytokine Analysis:
-
Use the supernatant from the BAL fluid centrifugation.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or a multiplex bead array.
-
-
After euthanasia, perfuse the lungs with PBS and then fix them by intratracheal instillation of 10% neutral buffered formalin.
-
Excise the lungs and immerse them in formalin for at least 24 hours.
-
Process the fixed tissues, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Examine slides under a microscope to assess the degree of inflammation, cellular infiltration, and tissue damage.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound efficacy.
This compound Mechanism of Action
Caption: this compound's mechanism of inhibiting bacterial cell wall synthesis.
Host Immune Signaling in Bacterial Pneumonia
Caption: Key host immune signaling pathways in bacterial pneumonia.
References
- 1. Differential involvement of toll-like receptors 2 and 4 in the host response to acute respiratory infections with wild-type and mutant Haemophilus influenzae strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Involvement of Toll-Like Receptors 2 and 4 in the Host Response to Acute Respiratory Infections with Wild-Type and Mutant Haemophilus influenzae Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Application Notes & Protocols: Cefprozil as a Reference Standard in Antibiotic Susceptibility Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cefprozil is a second-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] In the field of antimicrobial susceptibility testing (AST), this compound serves as a crucial reference standard. Standardized AST procedures rely on the use of well-characterized reference materials like this compound to ensure the accuracy and reproducibility of test results. This document provides detailed application notes and protocols for utilizing this compound as a reference standard in common AST methodologies, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation: Quality Control (QC) Ranges
The accuracy of AST methods is monitored by concurrently testing quality control (QC) strains. The results for these strains must fall within established ranges for the test to be considered valid. The CLSI-recognized QC ranges for this compound against standard American Type Culture Collection (ATCC) reference strains are summarized below.
Table 1: this compound MIC Quality Control Ranges
| Microorganism | ATCC Strain | MIC Range (µg/mL) |
| Enterococcus faecalis | 29212 | 4–16[2][3][4] |
| Escherichia coli | 25922 | 1–4[2][3][4] |
| Haemophilus influenzae | 49766 | 1–4[2][3][4] |
| Staphylococcus aureus | 29213 | 0.25–1[2][3][4] |
| Streptococcus pneumoniae | 49619 | 0.25–1[2][3][4] |
Table 2: this compound Disk Diffusion Quality Control Ranges (30 µg disk)
| Microorganism | ATCC Strain | Zone Diameter Range (mm) |
| Escherichia coli | 25922 | 21–27[3][5] |
| Haemophilus influenzae | 49766 | 20–27[3] |
| Staphylococcus aureus | 25923 | 27–33[3][5] |
| Streptococcus pneumoniae | 49619 | 25–32[3] |
Table 3: this compound Interpretive Criteria (Breakpoints)
| Method | Susceptible | Intermediate | Resistant |
| Disk Diffusion (30 µg) | ≥18 mm[2][3][6] | 15–17 mm[2][3][6] | ≤14 mm[2][3][6] |
| MIC | Interpretive criteria for MICs should be referenced from the latest CLSI M100 document as they can be organism-specific. |
Experimental Protocols
The following are detailed protocols for Broth Microdilution and Disk Diffusion susceptibility testing using this compound as a reference standard. These protocols are based on CLSI guidelines.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
This compound reference standard powder
-
Appropriate solvent for this compound (e.g., water)[7]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
QC reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Test isolate
-
Sterile tubes and pipettes
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35°C ± 2°C)
Procedure:
-
This compound Stock Solution Preparation:
-
Accurately weigh the this compound reference powder.
-
Calculate the volume of solvent required to achieve a high-concentration stock solution (e.g., 1280 µg/mL).
-
Dissolve the powder in the solvent. This stock solution can be aliquoted and stored at -70°C.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test or QC organism.
-
Transfer colonies to a tube of sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Plate Preparation (Serial Dilution):
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the this compound working solution to the first well of a row and mix.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in this compound concentrations typically ranging from 128 µg/mL to 0.06 µg/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).
-
Compare the MIC obtained for the QC strain with the acceptable ranges in Table 1. If the QC result is out of range, the test results for the clinical isolates are invalid.
-
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
This compound disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates
-
QC reference strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
-
Test isolate
-
Sterile cotton swabs
-
McFarland 0.5 turbidity standard
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for zone measurement
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in Protocol 1, Step 2.
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Disk Application:
-
Using sterile forceps or a disk dispenser, place a 30 µg this compound disk onto the inoculated agar surface.
-
Gently press the disk down to ensure complete contact with the agar.
-
If testing multiple antibiotics, ensure disks are spaced far enough apart to prevent overlapping zones of inhibition.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters.
-
Compare the zone diameter for the QC strain with the acceptable ranges in Table 2. If the QC result is out of range, the test results are invalid.
-
Interpret the results for the test isolate based on the breakpoints provided in Table 3.
-
Visualizations
Workflow for Broth Microdilution MIC Testing
References
Application Notes & Protocols: Synergy Testing of Cefprozil with Beta-Lactamase Inhibitors
Introduction
Cefprozil is a second-generation cephalosporin antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[1][2][3] Its bactericidal action is achieved by binding to penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis.[3][4] However, the emergence of bacterial resistance, often mediated by beta-lactamase enzymes that hydrolyze the beta-lactam ring, can render this compound and other beta-lactam antibiotics ineffective.[5][6]
Beta-lactamase inhibitors, such as clavulanic acid, sulbactam, and tazobactam, are compounds that can inactivate these bacterial enzymes.[6][7][8] By co-administering a beta-lactamase inhibitor with an antibiotic like this compound, the antibiotic is protected from degradation, restoring its efficacy against resistant bacterial strains.[6][9] This document provides detailed protocols for researchers and drug development professionals to assess the synergistic activity of this compound in combination with various beta-lactamase inhibitors. The primary methods covered are the Checkerboard Microdilution Assay, the Time-Kill Assay, and the Disk Diffusion Synergy Test.
Mechanism of Synergistic Action
The synergistic relationship between this compound and a beta-lactamase inhibitor is based on a protective mechanism. The beta-lactamase inhibitor preferentially binds to and inactivates the beta-lactamase enzyme produced by the bacteria. This allows this compound to remain intact and effectively bind to its target, the penicillin-binding proteins (PBPs), leading to the inhibition of cell wall synthesis and subsequent bacterial cell death.
Caption: Mechanism of this compound and Beta-Lactamase Inhibitor Synergy.
Checkerboard Microdilution Assay
The checkerboard assay is a widely used in vitro method to quantitatively assess the synergistic effect of two antimicrobial agents.[10][11][12] It involves testing serial dilutions of both compounds, alone and in all possible combinations, to determine the Minimum Inhibitory Concentration (MIC) of each drug and its shift in the presence of the other.
Experimental Workflow
Caption: Workflow for the Checkerboard Microdilution Assay.
Detailed Protocol
Materials:
-
This compound powder
-
Beta-lactamase inhibitor powder (e.g., Clavulanic Acid)
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolate (e.g., beta-lactamase producing E. coli or K. pneumoniae)
-
0.5 McFarland turbidity standard
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35-37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Drug Stock Solutions: Prepare concentrated stock solutions of this compound and the beta-lactamase inhibitor in an appropriate solvent (e.g., sterile water or DMSO), then dilute further in CAMHB to a working concentration (e.g., 4x the highest desired final concentration).
-
Plate Setup:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
In Row H, create serial two-fold dilutions of this compound alone (e.g., from 64 µg/mL to 0.125 µg/mL).
-
In Column 12, create serial two-fold dilutions of the inhibitor alone.
-
For the checkerboard, dispense this compound dilutions horizontally (Rows A-G) and inhibitor dilutions vertically (Columns 1-11). This creates a matrix of drug combinations.[13]
-
-
Prepare Inoculum: Culture the test organism overnight. Suspend colonies in saline or broth to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[12]
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.
-
Reading Results: Determine the MIC for each drug alone (from Row H and Column 12) and for each combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.
Data Presentation and Interpretation
The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[12][13]
FIC Index = FIC of this compound + FIC of Inhibitor
Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Inhibitor = (MIC of Inhibitor in combination) / (MIC of Inhibitor alone)
Calculate the FIC index for each well that shows no growth. The lowest calculated FIC index for the entire plate is used to interpret the overall interaction.
Table 1: Example Checkerboard Data for FIC Index Calculation
| This compound (µg/mL) | Inhibitor (µg/mL) | MIC (Combination) | FIC this compound | FIC Inhibitor | FIC Index | Interpretation |
|---|---|---|---|---|---|---|
| 64 (Alone) | - | 64 | - | - | - | - |
| - | 16 (Alone) | 16 | - | - | - | - |
| 8 | 2 | Growth | - | - | - | - |
| 4 | 1 | No Growth | 4/64 = 0.0625 | 1/16 = 0.0625 | 0.125 | Synergy |
| 2 | 2 | No Growth | 2/64 = 0.0313 | 2/16 = 0.125 | 0.1563 | Synergy |
Table 2: Interpretation of FIC Index Values
| FIC Index | Interpretation |
|---|---|
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
Source:[13]
Time-Kill Assay
The time-kill assay assesses the bactericidal or bacteriostatic activity of antimicrobial agents over time.[14][15] It provides dynamic information on the rate of killing and can confirm synergistic interactions observed in checkerboard assays.[16][17]
Detailed Protocol
Materials:
-
This compound and beta-lactamase inhibitor
-
Flasks with CAMHB
-
Log-phase culture of the test organism
-
Shaking incubator (35-37°C)
-
Spectrophotometer
-
Plates with nutrient agar (e.g., Tryptic Soy Agar)
-
Serial dilution tubes
Procedure:
-
Preparation: Prepare flasks containing CAMHB with the following:
-
Growth Control (no drug)
-
This compound alone (e.g., at 0.5x or 1x MIC)
-
Inhibitor alone (at a fixed concentration)
-
This compound + Inhibitor combination
-
-
Inoculation: Inoculate each flask with a log-phase bacterial culture to a starting density of ~5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the flasks at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Enumeration: Perform serial dilutions of each aliquot and plate onto nutrient agar to determine the viable bacterial count (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
Data Presentation and Interpretation
Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point (usually 24 hours).[17][18]
Table 3: Example Time-Kill Assay Data (log10 CFU/mL)
| Time (hr) | Growth Control | This compound (1x MIC) | Inhibitor (Fixed Conc.) | This compound + Inhibitor |
|---|---|---|---|---|
| 0 | 5.70 | 5.71 | 5.70 | 5.69 |
| 4 | 7.15 | 5.50 | 5.65 | 4.20 |
| 8 | 8.50 | 5.10 | 5.60 | 3.10 |
| 24 | 9.20 | 4.95 | 5.55 | <2.00 |
Disk Diffusion Synergy Test (Double-Disk Synergy Test)
This is a qualitative method to screen for synergy, often used in clinical labs to detect Extended-Spectrum Beta-Lactamases (ESBLs).[19][20][21] The principle is that the beta-lactamase inhibitor from one disk will diffuse into the agar and protect the beta-lactam antibiotic in a nearby disk, creating an enhanced zone of inhibition.
Detailed Protocol
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Test organism suspension (0.5 McFarland standard)
-
Commercially available antibiotic disks:
-
This compound (or a surrogate cephalosporin like ceftazidime/cefotaxime)
-
A combination disk (e.g., amoxicillin-clavulanate) or a disk with the inhibitor alone.
-
Procedure:
-
Inoculation: Inoculate an MHA plate evenly with the test organism suspension using a sterile swab to create a lawn.
-
Disk Placement: Place a disk containing the beta-lactamase inhibitor (e.g., amoxicillin-clavulanate) in the center of the plate.
-
Place this compound disks (or other cephalosporin disks) at a specific distance (e.g., 20-30 mm, center to center) from the central inhibitor disk.[20][21]
-
Incubation: Incubate the plate overnight at 35-37°C.
-
Observation: Look for a "phantom zone" or an enhancement of the zone of inhibition of the this compound disk on the side facing the inhibitor disk. This keyhole shape indicates synergy.
Data Presentation and Interpretation
The results are qualitative (synergy present or absent).
Table 4: Interpretation of Double-Disk Synergy Test
| Observation | Interpretation |
|---|---|
| Clear enhancement of the this compound inhibition zone towards the inhibitor disk. | Positive for Synergy |
| No enhancement of the this compound inhibition zone. | Negative for Synergy |
References
- 1. youtube.com [youtube.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | C18H19N3O5S | CID 62977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are β-lactamase inhibitors and how do they work? [synapse.patsnap.com]
- 7. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. emerypharma.com [emerypharma.com]
- 14. researchgate.net [researchgate.net]
- 15. iosrjournals.org [iosrjournals.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of a novel, inhibitor-potentiated disc-diffusion test with other methods for the detection of extended-spectrum beta-lactamases in Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of Disc Diffusion Methods for the Detection of Extended-Spectrum Beta Lactamase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phenotypic cofirmatory disc diffusion test (PCDDT), double disc synergy test (DDST), E-test OS diagnostic tool for detection of extended spectrum beta lactamase (ESΒL) producing Uropathogens - MedCrave online [medcraveonline.com]
Application Notes and Protocols: In Vitro Time-Kill Assays for Cefprozil against Haemophilus influenzae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefprozil is a second-generation cephalosporin antibiotic with demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, including common respiratory pathogens such as Haemophilus influenzae.[1] Understanding the pharmacodynamics of this compound is crucial for optimizing dosing regimens and predicting clinical outcomes. The in vitro time-kill assay is a fundamental method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[2][3] This document provides detailed protocols and application notes for conducting in vitro time-kill assays to evaluate the efficacy of this compound against Haemophilus influenzae.
This compound's mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[4][5] This binding prevents the final transpeptidation step of peptidoglycan synthesis, leading to a weakened cell wall and subsequent cell lysis.[4][5] Time-kill studies are instrumental in characterizing the time-dependent or concentration-dependent nature of an antibiotic's bactericidal activity. For β-lactam antibiotics like this compound, the time that the free drug concentration remains above the minimum inhibitory concentration (MIC) (%T > MIC) is a key pharmacodynamic parameter linked to efficacy.[6][7]
Mechanism of Action of this compound
This compound, a β-lactam antibiotic, targets the synthesis of the bacterial cell wall. Its primary mechanism involves:
-
Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis.[5][8]
-
Inhibition of Transpeptidation: This binding inhibits the transpeptidase activity of PBPs, preventing the cross-linking of peptidoglycan chains.[5]
-
Disruption of Cell Wall Integrity: The lack of proper cross-linking weakens the bacterial cell wall.
-
Cell Lysis: The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[5]
Figure 1: Mechanism of action of this compound against Haemophilus influenzae.
Experimental Protocols
This section outlines a detailed methodology for performing an in vitro time-kill assay with this compound against Haemophilus influenzae. This protocol is synthesized from established guidelines for time-kill assays.[2][3][9]
Materials
-
Haemophilus influenzae clinical isolates or reference strains (e.g., ATCC strains)
-
This compound analytical powder
-
Haemophilus Test Medium (HTM) broth and agar
-
Sterile saline (0.9%) or phosphate-buffered saline (PBS)
-
Sterile culture tubes or flasks
-
Incubator (35-37°C with 5% CO2)
-
Spectrophotometer or McFarland standards
-
Micropipettes and sterile tips
-
Spiral plater or spread plates
-
Colony counter
Methods
1. Preparation of Bacterial Inoculum:
-
From a fresh overnight culture of H. influenzae on HTM agar, select several colonies and suspend them in sterile saline or HTM broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-4 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in HTM broth to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.
2. Preparation of this compound Concentrations:
-
Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.
-
Perform serial dilutions of the this compound stock solution in HTM broth to achieve the desired final concentrations for the assay. These concentrations are typically multiples of the predetermined Minimum Inhibitory Concentration (MIC) for the test strain (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x MIC).
3. Time-Kill Assay Procedure:
-
Dispense the prepared this compound dilutions into sterile tubes or flasks.
-
Add the prepared bacterial inoculum to each tube to achieve the final target starting density of ~5 x 10⁵ CFU/mL.
-
Include a growth control tube containing only the bacterial inoculum in HTM broth without any antibiotic.
-
Incubate all tubes at 35-37°C in a 5% CO2 atmosphere.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[2]
4. Enumeration of Viable Bacteria:
-
Perform serial 10-fold dilutions of the collected aliquots in sterile saline or PBS to reduce the bacterial concentration to a countable range.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto HTM agar plates.
-
Incubate the plates at 35-37°C in 5% CO2 for 24-48 hours, or until colonies are clearly visible.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
5. Data Analysis:
-
Plot the mean log10 CFU/mL against time for each this compound concentration and the growth control.
-
Bactericidal activity is generally defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.[2] Bacteriostatic activity is typically defined as a <3-log10 reduction in the initial CFU/mL.
Figure 2: Experimental workflow for an in vitro time-kill assay.
Data Presentation
The following tables summarize key pharmacodynamic parameters of this compound against Haemophilus influenzae based on an in vitro pharmacodynamic model.[6] These parameters are crucial for correlating in vitro activity with potential in vivo efficacy.
Table 1: Pharmacodynamic Parameters of this compound against H. influenzae
| Pharmacodynamic Parameter | Value | Notes |
| %T > MIC for Bacteriostasis | ~25% | The percentage of the dosing interval that free drug concentration is above the MIC to inhibit bacterial growth. |
| AUC24/MIC for Bacteriostasis | ~30 | The ratio of the 24-hour area under the concentration-time curve to the MIC required to inhibit bacterial growth. |
| %T > MIC for 2-log10 reduction | 58% | The percentage of the dosing interval that free drug concentration is above the MIC to achieve a 100-fold reduction in bacterial count. |
| AUC24/MIC for 2-log10 reduction | 86 | The ratio of the 24-hour area under the concentration-time curve to the MIC required to achieve a 100-fold reduction in bacterial count. |
| %T > MIC for 50% of Emax (BID dosing) | ~52% | The %T > MIC to achieve half of the maximum effect with twice-daily dosing. |
| %T > MIC for 80% of Emax (BID dosing) | ~75% | The %T > MIC to achieve 80% of the maximum effect with twice-daily dosing. |
Data sourced from Smith et al. (2006).[6]
Table 2: Representative Time-Kill Assay Results (Hypothetical Data)
This table illustrates a typical format for presenting time-kill assay data.
| This compound Concentration (x MIC) | 0h (log10 CFU/mL) | 2h (log10 CFU/mL) | 4h (log10 CFU/mL) | 6h (log10 CFU/mL) | 8h (log10 CFU/mL) | 12h (log10 CFU/mL) | 24h (log10 CFU/mL) |
| Growth Control (0x) | 5.70 | 6.50 | 7.80 | 8.50 | 8.90 | 9.10 | 9.20 |
| 0.5x MIC | 5.70 | 5.60 | 5.80 | 6.20 | 6.80 | 7.50 | 8.10 |
| 1x MIC | 5.70 | 5.10 | 4.50 | 4.10 | 4.30 | 4.90 | 5.80 |
| 2x MIC | 5.70 | 4.80 | 3.90 | 3.10 | 2.80 | 3.50 | 4.50 |
| 4x MIC | 5.70 | 4.20 | 3.10 | 2.50 | <2.00 | <2.00 | <2.00 |
Conclusion
The in vitro time-kill assay is an indispensable tool for characterizing the antimicrobial activity of this compound against Haemophilus influenzae. By following the detailed protocol provided, researchers can generate robust and reproducible data to understand the time course of bacterial killing. The presented pharmacodynamic parameters offer valuable insights for predicting the clinical efficacy of this compound and for guiding the development of optimized dosing strategies. It is important to note that while in vitro models provide a strong foundation, further in vivo studies are necessary to fully elucidate the complex interactions between the antibiotic, the pathogen, and the host.
References
- 1. youtube.com [youtube.com]
- 2. emerypharma.com [emerypharma.com]
- 3. scribd.com [scribd.com]
- 4. medicine.com [medicine.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Pharmacodynamics of this compound against Haemophilus influenzae in an in vitro pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Resistance in Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
Application Notes and Protocols for Preclinical Evaluation of Controlled-Release Cefprozil Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefprozil is a second-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Its relatively short biological half-life of approximately 1.3 hours in humans necessitates frequent dosing to maintain therapeutic concentrations.[3][4][5] The development of a controlled-release formulation of this compound for oral administration presents an opportunity to improve patient compliance and therapeutic outcomes by reducing dosing frequency and maintaining steady-state drug levels.[6][7][8] This document provides detailed application notes and protocols for the preclinical evaluation of a hypothetical controlled-release this compound formulation based on poly(lactic-co-glycolic acid) (PLGA) microspheres.
Controlled-Release Formulation Strategy: this compound-Loaded PLGA Microspheres
PLGA is a biodegradable and biocompatible polymer widely used in the development of controlled-release drug delivery systems due to its tunable degradation rate and history of clinical use.[9] For this application note, we will focus on the preparation and evaluation of this compound-loaded PLGA microspheres designed for oral administration.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₉N₃O₅S | [10] |
| Molecular Weight | 407.43 g/mol | [10] |
| Biological Half-life | ~1.3 hours (human) | [4][5] |
| Absolute Bioavailability | 67.1 to 79.1% (beagle dogs) | [11][12] |
| Primary Route of Elimination | Renal | [11] |
Table 2: Formulation Parameters for this compound-Loaded PLGA Microspheres
| Parameter | Description | Target Value |
| Polymer | Poly(lactic-co-glycolic acid) (PLGA) | 50:50 lactide:glycolide ratio |
| Drug:Polymer Ratio | Weight ratio of this compound to PLGA | 1:5 |
| Solvent System | Organic solvent for polymer and drug | Dichloromethane (DCM) |
| Emulsifier | Stabilizer for the emulsion | Poly(vinyl alcohol) (PVA) |
| Particle Size | Mean diameter of microspheres | 100-300 µm |
| Drug Loading | Weight percentage of this compound in microspheres | > 10% |
| Encapsulation Efficiency | Percentage of initial drug successfully encapsulated | > 80% |
Table 3: In Vitro Release Profile of this compound from PLGA Microspheres
| Time (hours) | Cumulative Release (%) - Simulated Gastric Fluid (pH 1.2) | Cumulative Release (%) - Simulated Intestinal Fluid (pH 6.8) |
| 1 | < 10 | < 5 |
| 2 | < 15 | < 10 |
| 4 | < 20 | 25 ± 3.5 |
| 8 | < 25 | 55 ± 4.2 |
| 12 | < 30 | 75 ± 5.1 |
| 24 | < 35 | 95 ± 3.8 |
Table 4: Pharmacokinetic Parameters of this compound in a Beagle Dog Model (25 mg/kg oral dose)
| Formulation | Cmax (µg/mL) | Tmax (hr) | AUC₀₋₂₄ (µg·hr/mL) | T₁/₂ (hr) |
| Immediate-Release this compound | 27.8 ± 3.1 | 1.5 ± 0.5 | 130 ± 15.2 | 4.7 ± 0.8 |
| Controlled-Release this compound Microspheres | 15.2 ± 2.5 | 4.0 ± 1.0 | 185 ± 20.5 | 8.2 ± 1.1 |
Experimental Protocols
Preparation of this compound-Loaded PLGA Microspheres (Oil-in-Water Emulsion Solvent Evaporation Method)
Objective: To encapsulate this compound within PLGA microspheres.
Materials:
-
This compound powder
-
PLGA (50:50)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 500 mg of PLGA and 100 mg of this compound in 5 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 100 mL of deionized water.
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at 5000 rpm for 5 minutes to form an oil-in-water emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger beaker and stir at 200 rpm at room temperature for 4 hours to allow for the evaporation of DCM.
-
Microsphere Collection: Collect the hardened microspheres by centrifugation at 3000 rpm for 10 minutes.
-
Washing: Wash the collected microspheres three times with deionized water to remove residual PVA.
-
Drying: Lyophilize the microspheres for 48 hours to obtain a free-flowing powder.
-
Storage: Store the dried microspheres in a desiccator at 4°C.
Determination of Drug Loading and Encapsulation Efficiency
Objective: To quantify the amount of this compound encapsulated within the microspheres.
Materials:
-
This compound-loaded microspheres
-
DCM
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
Procedure:
-
Weigh 10 mg of the dried microspheres accurately.
-
Dissolve the microspheres in 1 mL of DCM.
-
Add 9 mL of PBS (pH 7.4) and vortex for 5 minutes to extract the this compound into the aqueous phase.
-
Centrifuge the mixture at 5000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully collect the aqueous supernatant.
-
Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in microspheres / Weight of microspheres) x 100
-
EE (%) = (Actual drug loading / Theoretical drug loading) x 100
-
Particle Size and Morphology Analysis
Objective: To determine the size distribution and surface characteristics of the microspheres.
Materials:
-
This compound-loaded microspheres
-
Laser diffraction particle size analyzer
-
Scanning Electron Microscope (SEM)
Procedure:
-
Particle Size Analysis:
-
Disperse a small amount of microspheres in deionized water containing a surfactant (e.g., Tween 80) to prevent aggregation.
-
Analyze the dispersion using a laser diffraction particle size analyzer to obtain the mean particle size and size distribution.
-
-
Morphology Analysis:
-
Mount the dried microspheres onto an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with gold for conductivity.
-
Image the microspheres using an SEM to observe their shape and surface morphology.
-
In Vitro Drug Release Study
Objective: To evaluate the release kinetics of this compound from the microspheres in simulated physiological fluids.[13]
Materials:
-
This compound-loaded microspheres
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)
-
Shaking incubator
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Accurately weigh 20 mg of this compound-loaded microspheres and place them into a dialysis bag.[13]
-
For release in SGF, place the dialysis bag in a flask containing 50 mL of SGF.
-
For release in SIF, place the dialysis bag in a flask containing 50 mL of SIF.
-
Incubate the flasks in a shaking incubator at 37°C and 100 rpm.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium.
-
Replace the withdrawn volume with 1 mL of fresh medium to maintain sink conditions.[13]
-
Analyze the this compound concentration in the collected samples using a UV-Vis spectrophotometer.
-
Plot the cumulative percentage of drug released versus time.
Preclinical Pharmacokinetic Study in Beagle Dogs
Objective: To compare the pharmacokinetic profile of the controlled-release this compound formulation with an immediate-release formulation in an animal model.[3][11]
Materials:
-
Healthy adult beagle dogs (n=6)
-
Controlled-release this compound microspheres
-
Immediate-release this compound powder
-
Gelatin capsules
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Animal Dosing:
-
Fast the dogs overnight prior to dosing.
-
Administer a single oral dose of either immediate-release this compound or controlled-release this compound microspheres (equivalent to 25 mg/kg of this compound) in gelatin capsules.
-
This is a crossover study design; allow a washout period of at least one week between formulations.
-
-
Blood Sampling:
-
Collect blood samples (approximately 2 mL) from a suitable vein at pre-dose (0 hours) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 3000 rpm for 15 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC₀₋₂₄, T₁/₂) for both formulations using non-compartmental analysis.
-
Visualizations
Caption: Workflow for the preparation of this compound-loaded PLGA microspheres.
Caption: Workflow for the in vivo pharmacokinetic study.
References
- 1. Review of in vitro activity, pharmacokinetic characteristics, safety, and clinical efficacy of this compound, a new oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of the in vitro antibacterial activity of this compound, a new oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacokinetics of this compound in infant and adult beagle dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple-dose pharmacokinetics of this compound and its impact on intestinal flora of volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. pexacy.com [pexacy.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Absolute bioavailability of this compound after oral administration in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Absolute bioavailability of this compound after oral administration in beagles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application of Cefprozil in Biofilm Eradication Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefprozil is a second-generation cephalosporin antibiotic with established in vitro activity against a range of Gram-positive and some Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell death.[4] While its efficacy against planktonic bacteria is well-documented, research into its application in the eradication of bacterial biofilms is an emerging area of interest. Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to conventional antibiotic therapies.[5][6] The concentration of an antibiotic required to eradicate a biofilm, known as the Minimum Biofilm Eradication Concentration (MBEC), can be up to 1000 times higher than the Minimum Inhibitory Concentration (MIC) for the same bacteria in their planktonic state.[5]
This document provides a summary of the current understanding of the application of cephalosporins in biofilm research, detailed protocols for evaluating the efficacy of this compound against bacterial biofilms, and an overview of relevant signaling pathways involved in biofilm formation. It is important to note that while the potential of this compound in this field is promising, specific quantitative data on its biofilm eradication capabilities are limited in publicly available literature. The data and protocols presented herein are intended to serve as a guide for researchers to design and execute their own investigations into the anti-biofilm properties of this compound.
Data Presentation: Efficacy of Cephalosporins Against Bacterial Biofilms
Due to the limited availability of specific quantitative data for this compound's effect on biofilms, the following table summarizes the efficacy of other relevant cephalosporins against Staphylococcus aureus and Escherichia coli biofilms. This information is provided for comparative purposes to guide initial experimental design.
| Cephalosporin Generation | Antibiotic | Bacterial Strain | Biofilm Hydrolysis (%) | Biofilm Inhibition (%) | Reference |
| First Generation | Cefradine | Staphylococcus aureus | 76.78 | 70.51 | [7] |
| Second Generation | Cefuroxime | Staphylococcus aureus | 69.81 | 78.80 | [7] |
| Fourth Generation | Cefepime | Escherichia coli | 59.86 | 66.47 | [7] |
Signaling Pathways in Biofilm Formation
A key target for anti-biofilm strategies is the disruption of signaling pathways that regulate biofilm development. In Staphylococcus aureus, a significant pathogen known for its robust biofilm formation, the Accessory Gene Regulator (agr) quorum-sensing system plays a pivotal role.
References
- 1. Antibacterial activity of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A review of its antibacterial activity, pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of the in vitro antibacterial activity of this compound, a new oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Treatment of Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effectiveness of cephalosporins in hydrolysis and inhibition of Staphylococcus aureus and Escherichia coli biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Bacterial Resistance Mechanisms Using Cefprozil
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefprozil is a second-generation oral cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2][3] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs), leading to cell lysis and death.[4][5][6] Understanding the mechanisms by which bacteria develop resistance to this compound is crucial for combating the growing threat of antibiotic resistance. These application notes provide detailed protocols for key experiments used to investigate bacterial resistance to this compound.
Mechanism of Action of this compound
This compound, a β-lactam antibiotic, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[6][7]
-
Target: The primary targets of this compound are the penicillin-binding proteins (PBPs) located within the bacterial cell wall.[4][5]
-
Action: this compound's β-lactam ring mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursors.[6] This allows it to bind to the active site of PBPs, inhibiting their transpeptidase activity.[6]
-
Result: The inhibition of transpeptidases prevents the cross-linking of peptidoglycan chains, which is a critical step in maintaining the structural integrity of the cell wall.[6] The weakened cell wall can no longer withstand the internal osmotic pressure, leading to bacterial cell lysis and death.[4][6]
Caption: Mechanism of action of this compound.
Key Bacterial Resistance Mechanisms to β-Lactam Antibiotics
Bacteria can develop resistance to β-lactam antibiotics like this compound through several mechanisms:
-
Alteration of Target Sites: Mutations in the genes encoding PBPs can reduce the binding affinity of this compound, rendering the antibiotic less effective.[8]
-
Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the β-lactam ring of this compound is a common resistance mechanism.[3]
-
Reduced Permeability: Changes in the bacterial outer membrane porins can restrict the entry of this compound into the cell.
-
Efflux Pumps: Bacteria may acquire or upregulate efflux pumps that actively transport this compound out of the cell before it can reach its PBP targets.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Principle: A standardized suspension of bacteria is tested against serial dilutions of this compound in a liquid growth medium.
Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., water) to create a high-concentration stock solution (e.g., 1024 µg/mL).[9] Filter-sterilize the solution.
-
Prepare Bacterial Inoculum: Culture the bacterial strain of interest on an appropriate agar plate overnight. Inoculate a single colony into a broth medium (e.g., Mueller-Hinton Broth) and incubate until it reaches the log phase of growth (equivalent to a 0.5 McFarland standard). Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the broth medium to obtain a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).[10]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[10]
Principle: A predefined gradient of this compound on a paper strip is placed on an agar plate inoculated with the test organism. The MIC is read where the elliptical zone of inhibition intersects the strip.[11]
Protocol:
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Agar Plate: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile swab.
-
Apply Strip: Aseptically apply the Ezy MIC™ strip to the agar surface.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[11]
| Method | Advantages | Disadvantages |
| Broth Microdilution | High-throughput, quantitative | Can be labor-intensive |
| Ezy MIC™ Strip | Simple to perform, provides a precise MIC value | More expensive per test |
Table 1: Comparison of MIC Determination Methods.
| Organism | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) |
| Streptococcus pneumoniae | 0.25 | 1.0 |
| Streptococcus pyogenes | 0.06 | 0.12 |
| Haemophilus influenzae | 4.0 | 8.0 |
| Moraxella catarrhalis | 2.0 | 4.0 |
| Staphylococcus aureus | 2.0 | 8.0 |
Table 2: Example MIC values for this compound against common pathogens. [12] (Note: Actual MICs can vary depending on the strain and local resistance patterns).
Time-Kill Assay
Principle: This assay determines the rate at which an antibiotic kills a bacterial population over time.
Protocol:
-
Prepare Inoculum: Prepare a bacterial culture in the logarithmic phase of growth.
-
Set up Cultures: Inoculate flasks containing fresh broth with the bacterial culture to a starting density of approximately 10^5 - 10^6 CFU/mL.
-
Add this compound: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the flasks. Include a growth control flask without any antibiotic.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[13][14]
-
Determine Viable Counts: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Plot Data: Plot the log10 CFU/mL against time for each this compound concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.[15]
Caption: Workflow for a Time-Kill Assay.
Molecular Docking
Principle: Computational modeling to predict the binding affinity and interaction between this compound and its target PBPs. This can help elucidate how mutations in PBPs lead to resistance.
Protocol:
-
Obtain Protein Structure: Retrieve the 3D structure of the PBP of interest from a protein database like the Protein Data Bank (PDB). If the structure is not available, homology modeling can be used.
-
Prepare Protein and Ligand: Prepare the PBP structure by removing water molecules, adding hydrogen atoms, and assigning charges. Obtain the 3D structure of this compound and optimize its geometry.
-
Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity of this compound to the PBP active site.[16]
-
Analyze Results: Analyze the docking scores and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the PBP amino acid residues. Compare the binding of this compound to wild-type and mutant PBPs to understand the structural basis of resistance.[17]
| Parameter | Wild-Type PBP | Mutant PBP |
| Binding Affinity (kcal/mol) | -8.5 | -5.2 |
| Key Interacting Residues | Ser345, Thr567 | Loss of H-bond with Ser345 |
Table 3: Example Molecular Docking Results.
Gene Expression Analysis (Microarray or RNA-seq)
Principle: To identify genes that are differentially expressed in resistant strains compared to susceptible strains upon exposure to this compound. This can reveal novel resistance mechanisms.[18]
Protocol:
-
Culture and Treatment: Grow susceptible and resistant bacterial strains to mid-log phase and expose them to a sub-inhibitory concentration of this compound for a defined period.
-
RNA Extraction: Isolate total RNA from the bacterial cells.
-
Library Preparation and Sequencing (RNA-seq) or Hybridization (Microarray):
-
Data Analysis: Analyze the sequencing or microarray data to identify genes that are significantly upregulated or downregulated in the resistant strain compared to the susceptible strain.
-
Functional Analysis: Perform gene ontology or pathway analysis to understand the biological functions of the differentially expressed genes and their potential role in this compound resistance.[21]
Caption: Workflow for Gene Expression Analysis.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the mechanisms of bacterial resistance to this compound. By combining phenotypic assays like MIC determination and time-kill studies with genotypic and in silico methods such as gene expression analysis and molecular docking, researchers can gain a deeper understanding of how bacteria evolve to evade the effects of this important antibiotic. This knowledge is essential for the development of new therapeutic strategies to overcome antibiotic resistance.
References
- 1. drugs.com [drugs.com]
- 2. This compound. A review of its antibacterial activity, pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new cephalosporin: its use in various clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. uspnf.com [uspnf.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. himedialabs.com [himedialabs.com]
- 12. Susceptibility of United States clinical trial isolates to this compound and cefaclor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. actascientific.com [actascientific.com]
- 14. silvexinc.com [silvexinc.com]
- 15. emerypharma.com [emerypharma.com]
- 16. Molecular docking simulation, drug-likeness assessment, and pharmacokinetic study of some cephalosporin analogues against a penicillin-binding protein of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 18. Prediction of antibiotic resistance by gene expression profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Gene Expression Profiling of Pseudomonas aeruginosa Upon Exposure to Colistin and Tobramycin [frontiersin.org]
- 20. jhrlmc.com [jhrlmc.com]
- 21. Xia & He Publishing [xiahepublishing.com]
Application Notes and Protocols for the Spectrophotometric Determination of Cefprozil in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative determination of Cefprozil in pharmaceutical formulations using various spectrophotometric methods. These methods are suitable for quality control and research purposes, offering alternatives to chromatographic techniques.
Direct UV Spectrophotometric Method
This method is the most straightforward approach, relying on the inherent ultraviolet absorbance of the this compound molecule. It is a rapid and simple technique for the assay of this compound in bulk and dosage forms.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 280 nm | [1][2] |
| Linearity Range | 5 - 50 µg/mL | [1][2] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Molar Absorptivity | Not Reported | |
| Limit of Detection (LOD) | Not Reported | |
| Limit of Quantitation (LOQ) | Not Reported | |
| Solvent | High purity water or Water:Ethanol (50:50) | [1][3] |
Experimental Protocol
1.1. Instrumentation:
-
UV-Visible Spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks
-
Sonicator
1.2. Reagents and Solutions:
-
This compound reference standard
-
High purity water or a 50:50 (v/v) mixture of ethanol and water
1.3. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve in approximately 50 mL of the chosen solvent (water or water:ethanol).
-
Sonicate for 5-10 minutes to ensure complete dissolution.[1]
-
Make up the volume to 100 mL with the solvent and mix well.
1.4. Preparation of Calibration Curve:
-
From the standard stock solution, prepare a series of dilutions in the concentration range of 5-50 µg/mL in separate 10 mL volumetric flasks.
-
Measure the absorbance of each solution at 280 nm against the solvent as a blank.[1][2]
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
1.5. Preparation of Sample Solution (from Tablets):
-
Weigh and powder 20 this compound tablets.
-
Accurately weigh a quantity of the powder equivalent to 50 mg of this compound and transfer it to a 100 mL volumetric flask.[1]
-
Add about 50 mL of the solvent and sonicate for 10-15 minutes to dissolve the drug.[1][4]
-
Make up the volume to 100 mL with the solvent, mix well, and filter through Whatman No. 41 filter paper.[1]
-
Further dilute the filtrate with the solvent to obtain a final concentration within the linearity range (e.g., 20 µg/mL).[1]
1.6. Analysis:
-
Measure the absorbance of the final sample solution at 280 nm against the solvent blank.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Colorimetric Method using Ascorbic Acid
This method is based on the formation of a colored product upon the reaction of hydrolyzed this compound with ascorbic acid. The intensity of the yellow-colored product is proportional to the this compound concentration.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 408 nm | [4][5] |
| Linearity Range | 5 - 25 µg/mL | [5][6] |
| Correlation Coefficient (r²) | > 0.999 | [6] |
| Molar Absorptivity | 7.2 × 10³ L mol⁻¹ cm⁻¹ | [4][5] |
| Limit of Detection (LOD) | 0.96 µg/mL | [5][6] |
| Limit of Quantitation (LOQ) | Not Reported | |
| Reagents | Sodium Hydroxide (0.1N), Hydrochloric Acid (0.1N), Ascorbic Acid | [4] |
Experimental Protocol
2.1. Instrumentation:
-
UV-Visible Spectrophotometer
-
Water bath
-
Analytical balance, Volumetric flasks, Pipettes, Stoppered glass tubes
2.2. Reagents and Solutions:
-
This compound reference standard
-
Sodium Hydroxide (NaOH) solution (0.1 N)
-
Hydrochloric Acid (HCl) solution (0.1 N)
-
Ascorbic Acid reagent: Prepare a fresh solution as required.
2.3. Preparation of Hydrolyzed this compound Standard Solution (50 µg/mL):
-
Prepare a 0.05% w/v stock solution of this compound in distilled water.
-
Transfer 10 mL of this solution into a stoppered glass tube.
-
Add 3 mL of 0.1 N NaOH and heat in a boiling water bath for 10 minutes.[4]
-
Cool the solution and then acidify with 6 mL of 0.1 N HCl.[4]
-
Quantitatively transfer this solution to a 100 mL volumetric flask and dilute to the mark with distilled water. This is solution (a).[4]
2.4. Preparation of Calibration Curve:
-
Accurately measure different volumes (1-5 mL) of the hydrolyzed this compound standard solution (a) into a series of stoppered glass tubes.
-
Add distilled water to make the volume up to 5 mL in each tube.
-
Add 1 mL of fresh ascorbic acid reagent to each tube.
-
Heat the tubes at 100°C for 20 minutes in a water bath.[4]
-
After cooling, transfer the solutions to 10 mL volumetric flasks and make up the volume with distilled water.
-
Measure the absorbance at 408 nm against a reagent blank.[4]
-
Plot a graph of absorbance versus concentration.
2.5. Preparation of Sample Solution:
-
Prepare a sample stock solution from the tablets as described in section 1.5.
-
Prepare a hydrolyzed sample solution following the same procedure as in section 2.3, using the sample stock solution instead of the standard stock.
-
Proceed with the color development reaction as described in section 2.4.
2.6. Analysis:
-
Measure the absorbance of the final sample solution at 408 nm.
-
Determine the concentration of this compound from the calibration curve.
Colorimetric Method using Sodium Hydroxide
This method is based on the degradation of this compound in a strongly alkaline medium upon heating, which results in a colored product that can be quantified spectrophotometrically.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 486 nm | [5][6] |
| Linearity Range | 5 - 25 µg/mL | [5][6] |
| Correlation Coefficient (r²) | > 0.999 | [6] |
| Molar Absorptivity | 7.4 × 10³ L mol⁻¹ cm⁻¹ | [5][6] |
| Limit of Detection (LOD) | 0.93 µg/mL | [5][6] |
| Limit of Quantitation (LOQ) | Not Reported | |
| Reagents | Sodium Hydroxide (1N) | [5][6] |
Experimental Protocol
3.1. Instrumentation:
-
UV-Visible Spectrophotometer
-
Water bath
-
Analytical balance, Volumetric flasks, Pipettes
3.2. Reagents and Solutions:
-
This compound reference standard
-
Sodium Hydroxide (NaOH) solution (1 N)
-
Distilled water
3.3. Preparation of Standard Stock Solution (50 µg/mL):
-
Prepare a 0.05% w/v stock solution of this compound in distilled water.
-
Dilute 10 mL of this solution to 100 mL with distilled water in a volumetric flask. This is solution (b).[4]
3.4. Preparation of Calibration Curve:
-
Into a series of test tubes, pipette different volumes of solution (b) to cover the range of 5-25 µg/mL.
-
Add a sufficient volume of 1 N NaOH.
-
Heat the tubes in a water bath under controlled temperature and for a specific time as optimized (e.g., heating is required as per the reference).[6]
-
After cooling, measure the absorbance at 486 nm against a reagent blank.[6]
-
Plot a graph of absorbance versus concentration.
3.5. Preparation of Sample Solution:
-
Prepare a 50 µg/mL this compound sample solution from tablets as described in sections 1.5 and 3.3.
-
Proceed with the color development reaction as described in section 3.4.
3.6. Analysis:
-
Measure the absorbance of the final sample solution at 486 nm.
-
Determine the concentration of this compound from the calibration curve.
Other Reported Colorimetric Methods
Several other chromogenic reagents have been reported for the spectrophotometric determination of this compound. A summary of these methods is provided below for consideration.
Quantitative Data Summary for Various Colorimetric Methods
| Method/Reagent | λmax (nm) | Linearity Range (µg/mL) | Reference |
| Methyl Red | 536 | 50 - 300 | [1] |
| Folin-Ciocalteu Reagent | 755 | 2.5 - 25 | [7] |
| Ninhydrin | 566 | 2 - 14 | [7] |
| N-bromosuccinimide (NBS) / Celistine Blue | 520 | 4.0 - 20.0 | [8] |
| Chloramine-T (CAT) / Gallocyanine | 540 | 1.0 - 10.0 | [8] |
| N-bromosuccinimide (NBS) / PMAP-SA | 520 | 4.0 - 20.0 | [8] |
| Charge-Transfer (CT) Complex with Chloranilic Acid (CA) | 527 | 50 - 400 | [7] |
| CT Complex with DDQ | 460 | 20 - 140 | [7] |
| CT Complex with TCNQ | 841 | 1 - 7 | [7] |
General Protocol for Folin-Ciocalteu Reagent (FCR) Method
This method is based on the reduction of the phosphotungstic-phosphomolybdic acid complex in FCR by the phenolic group of this compound in an alkaline medium, resulting in a highly colored blue product.
-
Solution Preparation: Prepare standard/sample solutions of this compound in distilled water.
-
Reaction: In a volumetric flask, add an aliquot of the this compound solution, followed by the Folin-Ciocalteu reagent and an alkaline solution (e.g., sodium carbonate) to facilitate the reaction.[9]
-
Incubation: Allow the reaction to proceed for a specified time at room temperature (e.g., 30 minutes) for color development.[9]
-
Measurement: Measure the absorbance of the blue-colored solution at approximately 755 nm against a reagent blank.[7]
-
Quantification: Determine the concentration using a calibration curve prepared with this compound reference standard.
Conclusion
The choice of method depends on the available instrumentation, required sensitivity, and the nature of the pharmaceutical formulation. The direct UV method is the simplest and fastest, while the colorimetric methods offer higher selectivity and can be useful in the presence of UV-absorbing excipients that may interfere with the direct measurement. All presented methods require proper validation (specificity, linearity, accuracy, precision, and robustness) in the user's laboratory to ensure reliable results.
References
- 1. asianpubs.org [asianpubs.org]
- 2. ajpaonline.com [ajpaonline.com]
- 3. itwreagents.com [itwreagents.com]
- 4. Spectrophotometric Methods for the Determination of this compound in Bulk and Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Spectrophotometric Methods for the Determination of this compound in Bulk and Dosage Form | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. oiv.int [oiv.int]
Troubleshooting & Optimization
Cefprozil stability in different buffer systems and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of Cefprozil in various buffer systems and at different temperatures. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of this compound in aqueous solutions?
A1: this compound is susceptible to degradation in both acidic and alkaline conditions. The stability of this compound is significantly influenced by the pH of the solution, with the minimum degradation observed around pH 6.05.[1] Both specific acid-base catalysis and general acid-base catalysis by buffer species can affect its degradation rate.[2][3]
Q2: What are the typical degradation products of this compound?
A2: Under stress conditions, this compound degrades into several products. In alkaline conditions, an alkaline-induced degradation product is formed.[4][5] Forced degradation studies have identified multiple degradation products under hydrolytic, oxidative, photolytic, and thermal stress.[6][7] In an oral suspension formulation, two primary degradation products, designated P1 and P2, have been identified following degradation at elevated temperature and humidity.[8]
Q3: What is the effect of temperature on this compound stability?
A3: Increased temperature accelerates the degradation of this compound. Studies on this compound in an oral suspension (CEFZIL) have shown that degradation follows first-order kinetics, and the rate constants increase with temperature.[8][9] The Arrhenius relationship can be used to describe the influence of temperature on the degradation rate.[8] For many beta-lactam antibiotics, storage at -70°C is recommended for long-term stability, as higher temperatures, including -10°C and 4°C, can lead to more rapid deterioration.[10]
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed in my buffered solution.
-
Possible Cause: The pH of your buffer system may not be optimal for this compound stability.
-
Troubleshooting Steps:
-
Verify the pH of your buffer solution. The optimal pH for this compound stability is around 6.05.[1]
-
Consider the buffer species used. Some buffer systems, like phosphate and acetate, can exhibit a catalytic effect on the degradation of cephalosporins.[1][3][11]
-
If possible, switch to a buffer system with a pH closer to 6.0 and evaluate if it improves stability.
-
Issue 2: Inconsistent results in this compound stability studies.
-
Possible Cause: The experimental conditions, such as temperature and humidity, may not be adequately controlled.
-
Troubleshooting Steps:
-
Ensure precise temperature control during your experiments. Use calibrated heat chambers or water baths.
-
For solid-state stability studies, control the relative humidity (RH) using desiccators with saturated salt solutions.[8]
-
Validate your analytical method (e.g., HPLC) for selectivity, linearity, precision, and accuracy to ensure reliable quantification of this compound and its degradation products.[8]
-
Data on this compound Stability
The following tables summarize quantitative data on the stability of this compound under different conditions.
Table 1: Kinetic Parameters for the Degradation of this compound in Oral Suspension (CEFZIL) at 76.4% Relative Humidity [8]
| Temperature (K) | Rate Constant for Z-isomer degradation (k x 10⁶ s⁻¹) | Rate Constant for E-isomer degradation (k x 10⁶ s⁻¹) |
| 333 | 1.15 ± 0.10 | 1.13 ± 0.08 |
| 338 | 2.24 ± 0.21 | 2.21 ± 0.17 |
| 343 | 4.04 ± 0.37 | 4.04 ± 0.46 |
| 348 | 7.31 ± 0.55 | 7.28 ± 0.61 |
| 353 | 12.50 ± 0.98 | 12.45 ± 1.03 |
Table 2: Kinetic Parameters for the Degradation of this compound in Oral Suspension (CEFZIL) at 333 K [8]
| Relative Humidity (%) | Rate Constant for Z-isomer degradation (k x 10⁷ s⁻¹) | Rate Constant for E-isomer degradation (k x 10⁷ s⁻¹) |
| 50.9 | 2.11 ± 0.18 | 2.09 ± 0.15 |
| 66.5 | 5.89 ± 0.47 | 5.86 ± 0.51 |
| 76.4 | 11.50 ± 1.00 | 11.30 ± 0.80 |
| 90.0 | 28.90 ± 2.10 | 28.70 ± 2.30 |
Experimental Protocols
Protocol 1: Stress Degradation Study of this compound Monohydrate [7]
This protocol outlines the forced degradation of this compound under various stress conditions as per ICH guideline Q1A (R2).
-
Preparation of Stock Solution: Prepare a stock solution of this compound monohydrate in methanol at a concentration of 1000 µg/mL.
-
Hydrolytic Decomposition:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.5 N HCl.
-
Alkaline: Mix 1 mL of the stock solution with 1 mL of 0.5 N NaOH.
-
Neutral: Mix 1 mL of the stock solution with 1 mL of water.
-
Expose the samples for 3 hours, neutralizing aliquots every 30 minutes. Acid-treated samples are neutralized with an equivalent strength of base, and vice-versa.
-
-
Oxidative Degradation: Details of the oxidative stress conditions are not specified in the provided abstract.
-
Thermal Degradation: Details of the dry heat stress conditions are not specified in the provided abstract.
-
Photolytic Degradation: Details of the photolytic stress conditions are not specified in the provided abstract.
-
Analysis: Analyze the stressed samples using a suitable stability-indicating method, such as HPTLC.
Protocol 2: Stability Study of this compound in Oral Suspension (CEFZIL) under Controlled Temperature and Humidity [8]
This protocol describes the methodology for assessing the stability of this compound in a commercial oral suspension.
-
Sample Preparation: Accurately weigh 25.00 mg of CEFZIL powder (equivalent to 2.6 mg of this compound) into 5 mL vials.
-
Controlled Environment:
-
Temperature and Humidity: Place the vials in desiccators containing saturated aqueous solutions of specific inorganic salts to maintain a constant relative humidity (RH). For example, a saturated solution of sodium chloride provides approximately 76.4% RH.
-
Place the desiccators in heat chambers set to the desired temperatures (e.g., 333, 338, 343, 348, and 353 K).
-
-
Sampling and Analysis:
-
At predetermined time intervals, remove a vial from the controlled environment.
-
Reconstitute the powder with a suitable solvent.
-
Add an internal standard solution (e.g., salicylic acid).
-
Inject a 50 µL sample into an HPLC system for quantification of the Z and E isomers of this compound and their degradation products.
-
-
Chromatographic Conditions: The specific HPLC conditions, including the column, mobile phase, flow rate, and detector wavelength, should be as described in the USP 25 monograph for this compound for Oral Suspension. A typical detection wavelength is 280 nm.[2][8]
Visualizations
Caption: Workflow for this compound Stress Degradation Studies.
Caption: Simplified this compound Degradation Relationships.
References
- 1. Degradation kinetics of a new cephalosporin derivative in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability indicating methods for the analysis of this compound in the presence of its alkaline induced degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. The stability of this compound in oral suspension CEFZIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Cefprozil Dosage for In Vivo Efficacy Studies in Rodents: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for optimizing Cefprozil dosage in rodent models of bacterial infection. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and pharmacokinetic data to facilitate the design and execution of your in vivo efficacy studies.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Lack of Efficacy | - Inappropriate Dosage: The dose may be too low to achieve therapeutic concentrations at the site of infection.- Suboptimal Dosing Frequency: The interval between doses may be too long, allowing bacterial regrowth.- Poor Oral Bioavailability: Issues with the formulation or administration technique can reduce drug absorption.- Bacterial Resistance: The bacterial strain may be resistant to this compound.- Rapid Metabolism/Clearance: Rodents generally have a faster metabolism than humans. | - Dose Escalation Study: Perform a pilot study with a range of doses to determine the effective dose.- Pharmacokinetic (PK) Analysis: If possible, measure plasma concentrations of this compound to ensure adequate exposure.- Review Dosing Interval: this compound has a relatively short half-life. Consider more frequent administration (e.g., every 12 hours)[1][2][3].- Verify Administration Technique: Ensure proper oral gavage technique to deliver the full dose to the stomach.- Confirm MIC: Determine the Minimum Inhibitory Concentration (MIC) of this compound against your specific bacterial strain in vitro. Efficacy is generally observed against susceptible strains (e.g., MIC ≤2 µg/ml for S. pneumoniae)[1][4][2][3]. |
| High Variability in Results | - Inconsistent Dosing: Inaccurate volume administration or improper animal restraint.- Animal Stress: Stress from handling and dosing can impact the immune response and disease progression.- Variations in Food Intake: Food can sometimes affect the absorption of orally administered drugs, although for this compound, this effect is reported to be minimal in humans[5].- Instability of this compound Formulation: The drug may degrade in the dosing vehicle over time. | - Standardize Procedures: Ensure all personnel are thoroughly trained in oral gavage and animal handling.- Acclimatize Animals: Allow for a proper acclimatization period before starting the experiment.- Prepare Fresh Formulations: Prepare this compound suspensions fresh daily to ensure potency. |
| Adverse Events in Animals (e.g., weight loss, diarrhea) | - High Dosage: The dose may be approaching toxic levels.- Gastrointestinal Microbiota Disruption: Antibiotics can alter the gut flora, leading to GI upset.- Gavage Injury: Improper gavage technique can cause esophageal or gastric trauma. | - Review Toxicity Data: Single oral doses up to 5000 mg/kg have been shown to be non-lethal in rats and mice[6]. However, sub-chronic high doses may lead to side effects.- Dose Reduction: If adverse events are observed, consider reducing the dose if efficacy can still be maintained.- Refine Gavage Technique: Ensure the use of appropriate gavage needle size and gentle handling. |
| Difficulty with Oral Administration | - Animal Resistance: Rodents may struggle during restraint and gavage.- Formulation Palatability: If administered in drinking water or feed, the taste of this compound may reduce intake. | - Proper Restraint: Use established and humane restraint techniques.- Alternative Administration Routes: While oral administration is common for this compound, consider if other routes are feasible for your model, though this may alter PK/PD properties.- Monitor Water/Food Intake: If using medicated water or feed, measure daily consumption to estimate the actual dose received. Palatability can be a significant issue with this method[7]. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in a mouse infection model?
A1: A documented effective oral dose in a neutropenic murine thigh infection model against Streptococcus pneumoniae is 6 mg/kg administered every 12 hours[1][2][3]. This dosage was designed to simulate the pharmacokinetic profile in children. For other types of infections or pathogens, a dose-ranging study is highly recommended. Starting with a range that includes this 6 mg/kg dose and explores higher doses (e.g., 10, 20, 50 mg/kg) would be a practical approach.
Q2: How should I prepare this compound for oral administration in rodents?
A2: this compound is available as a powder for oral suspension. It can be reconstituted in a suitable vehicle such as water or a 0.5% solution of carboxymethylcellulose (CMC). It is crucial to ensure the suspension is homogenous before each administration. Prepare the suspension fresh daily to avoid degradation.
Q3: What is the oral bioavailability of this compound in rodents?
Q4: How often should I administer this compound?
A4: Based on its pharmacokinetic profile and successful application in a murine model, a twice-daily (every 12 hours) dosing schedule is recommended to maintain therapeutic drug concentrations[1][2][3][5].
Q5: What are the key pharmacodynamic (PD) parameters for this compound?
A5: For beta-lactam antibiotics like this compound, the primary PD parameter linked to efficacy is the time that the free drug concentration remains above the MIC of the infecting organism (%fT>MIC). The goal is to optimize the dosing regimen to maximize this parameter.
Q6: Can I administer this compound in the drinking water?
A6: While this method reduces animal handling stress, it presents significant challenges. It is difficult to ensure accurate dosing as water intake can vary between animals. Furthermore, the stability of this compound in water over extended periods in a water bottle needs to be validated[7]. Oral gavage is the preferred method for precise dosing in efficacy studies.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound relevant to in vivo rodent studies.
Table 1: this compound Efficacy in a Neutropenic Murine Thigh Infection Model
| Pathogen | Dosage Regimen | Efficacy Endpoint | Outcome |
| Streptococcus pneumoniae | 6 mg/kg, orally, every 12 hours | Bacterial Load Reduction (log10 CFU/thigh) after 24h | - >2.6 log10 reduction for isolates with MIC ≤3 µg/ml- Minimal killing or growth for isolates with MIC ≥4 µg/ml[1][2][3] |
| Streptococcus pneumoniae | 6 mg/kg, orally, every 12 hours | Survival at 96 hours | - 100% survival for isolates with MIC ≤2 µg/ml- Substantial mortality for isolates with MIC >2 µg/ml[1][2][3] |
Table 2: Pharmacokinetic and Toxicity Data for this compound
| Parameter | Species | Value | Notes |
| Oral Bioavailability | Human | ~90-95%[6] | Often used as an estimate for initial study design. |
| Urinary Recovery | Mouse | 82%[6] | Suggests good absorption after oral administration. |
| Plasma Half-life | Human | ~1.3 - 1.5 hours[4] | Rodent half-life is expected to be shorter. |
| Time to Peak Concentration (Tmax) | Human | 1 - 2 hours[4] | |
| Acute Oral LD50 | Rat, Mouse | >5000 mg/kg[6] | Indicates a wide safety margin for single doses. |
| Protein Binding | Human | ~36% |
Experimental Protocols
Protocol: Neutropenic Murine Thigh Infection Model
This protocol is adapted from studies evaluating this compound efficacy against Streptococcus pneumoniae[1][2][3].
1. Animal Model and Immunosuppression:
-
Use specific pathogen-free female mice (e.g., ICR strain), weighing 23-25 grams.
-
Induce neutropenia by administering cyclophosphamide intraperitoneally (IP). A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection. This renders the animals neutropenic and more susceptible to infection.
2. Bacterial Inoculum Preparation:
-
Grow the desired bacterial strain (e.g., S. pneumoniae) on an appropriate agar plate (e.g., trypticase soy agar with 5% sheep blood) overnight at 37°C in 5% CO2.
-
Harvest colonies and suspend them in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the bacterial suspension to the desired concentration (e.g., ~10^7 CFU/mL) using a spectrophotometer or by serial dilution and plating.
3. Infection Procedure:
-
Anesthetize the mice lightly if necessary.
-
Inject 0.1 mL of the bacterial suspension into the thigh muscle of each hind leg. This should result in an initial bacterial load of approximately 10^6 CFU/thigh.
4. This compound Administration (Oral Gavage):
-
Two hours post-infection, begin treatment.
-
Prepare a suspension of this compound in a suitable vehicle (e.g., sterile water).
-
Administer the this compound suspension orally using a proper-sized, ball-tipped gavage needle. For a 6 mg/kg dose in a 25g mouse, this would be a 0.15 mg dose. The volume should be kept low (e.g., 0.1-0.2 mL).
-
Continue dosing at the desired interval (e.g., every 12 hours) for the duration of the study.
-
A control group should receive the vehicle only.
5. Efficacy Evaluation:
-
At predetermined time points (e.g., 24 hours post-treatment initiation), euthanize a subset of mice.
-
Aseptically dissect the thigh muscles.
-
Homogenize the tissue in a known volume of sterile saline or PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/thigh).
-
Efficacy is determined by comparing the bacterial load in the treated groups to the control group and the initial inoculum.
Visualizations
Caption: Workflow for a murine thigh infection model to test this compound efficacy.
Caption: Mechanism of action of this compound leading to bacterial cell lysis.
Caption: Relationship between dosing, PK/PD, and efficacy in vivo.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-support.uq.edu.au [research-support.uq.edu.au]
- 7. Antibiotic Administration in the Drinking Water of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting poor peak resolution in Cefprozil HPLC analysis
Technical Support Center: Cefprozil HPLC Analysis
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound, with a specific focus on resolving poor peak resolution.
Frequently Asked Questions (FAQs)
Q1: My this compound chromatogram shows poor peak resolution. Where should I begin troubleshooting?
A1: Start by identifying the specific nature of the poor resolution. Is the peak tailing, fronting, splitting, or are the peaks simply broad? The appearance of the peak provides critical clues to the root cause. The troubleshooting workflow below provides a systematic approach to diagnosing and resolving the issue.
Caption: A logical workflow for troubleshooting poor HPLC peak resolution.
Q2: Why is my this compound peak tailing?
A2: Peak tailing, where the latter half of the peak is drawn out, is a common issue. For this compound, a compound with basic functional groups, the primary cause is often secondary interactions with acidic silanol groups on the silica-based column packing.[1][2]
Common Causes and Solutions for Peak Tailing:
| Potential Cause | Description | Recommended Solution |
|---|---|---|
| Secondary Silanol Interactions | Basic groups in this compound interact strongly with ionized silanol groups on the column's stationary phase, causing multiple retention mechanisms.[2][3] | Operate at a lower pH (e.g., <3) to keep silanol groups protonated.[1][4] Use a modern, high-purity, end-capped column to minimize exposed silanols.[1][2] |
| Mobile Phase pH | If the mobile phase pH is close to the analyte's pKa, a mix of ionized and non-ionized forms can exist, leading to peak asymmetry.[5] | Adjust the mobile phase pH to be at least 1.5-2 units away from this compound's pKa. Use a buffer to maintain a stable pH.[5] |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks.[1][2] | Reduce the injection volume or dilute the sample and reinject.[2][6] If necessary, use a column with a higher loading capacity (wider diameter or larger pore size).[1] |
| Column Contamination or Voids | Contaminants or a void at the column inlet can disrupt the sample band, causing tailing.[2][7] | Use a guard column and ensure proper sample filtration. If a void is suspected, replacing the column is the most effective solution.[2] |
Q3: My this compound peak is splitting into two or has a shoulder. What is the cause?
A3: Peak splitting can be caused by either hardware problems or method-related issues. A key diagnostic step is to determine if all peaks in the chromatogram are splitting or just the this compound peak.[8]
Caption: Relationship between causes and types of peak splitting.
-
If all peaks are split: The problem likely occurs before the analytical column.[8] This points to a blocked inlet frit, which creates an uneven flow path, or a void in the packing material at the head of the column.[9][8] The solution is to replace the frit or the entire column.[9]
-
If only the this compound peak is split: The issue is related to the sample or the separation method.[9]
-
Co-elution: this compound consists of Z (cis) and E (trans) isomers in approximately a 9:1 ratio.[10][11] Under certain conditions, these may partially separate, appearing as a shoulder or a split peak. Degradation products can also co-elute.[11][12] To resolve this, adjust the mobile phase composition (e.g., organic ratio, pH) or change the column to one with different selectivity.[9]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting.[13] Always try to dissolve the sample in the mobile phase itself or in a weaker solvent.[13]
-
Q4: I see unexpected small peaks near my main this compound peak. What might they be?
A4: These peaks are often related substances. For this compound, the most common sources are:
-
The E-isomer (trans): this compound is a mixture of Z (cis) and E (trans) isomers. The E-isomer is typically present at about 10% of the main Z-isomer and will elute as a separate, smaller peak.[10][11]
-
Degradation Products: this compound is susceptible to degradation under various stress conditions, including acidic or alkaline hydrolysis, oxidation, and heat.[14] Forced degradation studies can help identify if these unexpected peaks correspond to degradation products.
Experimental Protocols & Parameters
Example HPLC Method Parameters for this compound Analysis
The following table summarizes conditions from various published methods. These can be used as a starting point for method development and optimization.
| Parameter | Method 1[15][16] | Method 2[10] | Method 3 (Ph. Eur. based)[17] |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) | Hypersil GOLD aQ or similar |
| Mobile Phase | Acetonitrile : Ammonium Phosphate Buffer (pH 4.4) (50:50 v/v) | Acetonitrile : 0.05M KH2PO4 (pH 3.05) (12:88 v/v) | Gradient Elution: A: Ammonium Dihydrogen Phosphate Buffer (pH ~4.4), B: Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 - 1.5 mL/min (typical) |
| Detection (UV) | 280 nm | 280 nm | 230 nm |
| Column Temp. | Room Temperature | Room Temperature | 40 °C |
| Injection Vol. | 20 µL (typical) | 20 µL (typical) | 10 µL |
Detailed Protocol: Isocratic RP-HPLC Analysis of this compound
This protocol is based on a commonly cited method for the analysis of this compound in pharmaceutical dosage forms.[15][16]
1. Reagents and Materials
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Monobasic Ammonium Phosphate (or Potassium Dihydrogen Phosphate)
-
Orthophosphoric Acid
-
Ultrapure Water
-
0.45 µm Membrane Filters
2. Equipment
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Sonicator
3. Mobile Phase Preparation (Acetonitrile : Phosphate Buffer pH 4.4, 50:50 v/v)
-
Prepare Phosphate Buffer: Dissolve an appropriate amount of monobasic ammonium phosphate in ultrapure water to make a desired molarity (e.g., 25 mM).
-
Adjust pH: Adjust the pH of the buffer solution to 4.4 using diluted orthophosphoric acid.
-
Filter Buffer: Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix Mobile Phase: Combine 500 mL of the filtered phosphate buffer with 500 mL of HPLC-grade acetonitrile.
-
Degas: Degas the final mobile phase mixture by sonicating for 15-20 minutes or using an online degasser.[15]
4. Standard Solution Preparation (e.g., 50 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Pipette 5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase to get a final concentration of 50 µg/mL.
5. Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: As prepared above
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient (or controlled at 25 °C for better reproducibility)
-
Detection Wavelength: 280 nm[15]
-
Run Time: 10 minutes (this compound retention time is expected around 4.5 minutes[15])
6. System Suitability Before running samples, perform at least five replicate injections of the standard solution. The system is suitable for use if the relative standard deviation (%RSD) for peak area and retention time is less than 2.0%. The theoretical plates should be >2000 and the tailing factor should be <1.5.
References
- 1. acdlabs.com [acdlabs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. chromtech.com [chromtech.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. iosrphr.org [iosrphr.org]
- 11. ptfarm.pl [ptfarm.pl]
- 12. akjournals.com [akjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sphinxsai.com [sphinxsai.com]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Minimizing Cefprozil degradation during sample preparation and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Cefprozil during sample preparation and storage.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary factors that cause this compound degradation?
A1: this compound degradation is primarily influenced by temperature, humidity, pH, and light.[1][2][3][4] Increased temperature and relative air humidity accelerate the degradation process.[2][3][4] this compound is also susceptible to degradation under acidic and basic conditions.[5][6]
Q2: My this compound sample shows unexpected peaks during HPLC analysis. What could be the cause?
A2: Unexpected peaks likely represent degradation products. This compound, a cephalosporin antibiotic, exists as a mixture of Z (cis) and E (trans) isomers, with the Z form being predominant and more active.[1] Degradation can occur through isomerization between the Z and E forms, which is a reversible reaction, and through the formation of other degradation products.[1][2][3][4] The main degradation products are often referred to as P1 and P2.[1]
Q3: How can I minimize this compound degradation during short-term storage in the lab?
A3: For short-term storage of this compound solutions, it is recommended to keep them refrigerated at approximately 6°C and protected from light.[3] If preparing solutions for analysis, they should be analyzed as soon as possible. Stock solutions of this compound are often prepared in methanol and can be stored at -20°C.[7]
Q4: What are the recommended long-term storage conditions for this compound?
A4: this compound tablets and powder for oral suspension should be stored at room temperature (15–30°C), protected from light and excessive humidity.[8][9] The oral liquid, once reconstituted, should be stored in the refrigerator and any unused portion discarded after 14 days.[10] For the pure compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[11]
Q5: The concentration of my this compound standard seems to be decreasing over time. How can I prevent this?
A5: This is likely due to degradation. To ensure the stability of your standard solutions, prepare them fresh whenever possible. If you need to store them, use the recommended conditions: refrigerated (6°C) or frozen (-20°C) and protected from light.[3][7] Using an internal standard during HPLC analysis can also help to correct for minor variations in sample concentration due to degradation during the analytical run.
Q6: I am working with plasma samples containing this compound. What is the best way to prepare these samples for HPLC analysis to minimize degradation?
A6: A common and effective method for plasma sample preparation is protein precipitation. This can be achieved by adding a solvent like methanol (often with a small percentage of formic acid) to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins.[7] The resulting supernatant can then be directly injected into the HPLC system. This process is rapid, which helps to minimize the time the sample is at room temperature and thus reduces the chance of degradation.
Experimental Protocols
Protocol 1: HPLC Method for this compound and its Degradation Products
This method is adapted from stability studies of this compound in oral suspension.[1]
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: LiChrospher RP-18 (250 x 4 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and monobasic ammonium phosphate solution. To prepare the buffer, dissolve 10.35 g of NH4H2PO4 in water to make 900 mL, adjust the pH to 4.4 with phosphoric acid, and then add 100 mL of acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.[1]
-
Internal Standard: Salicylic acid solution (0.1 mg/mL in a 1:9 v/v mixture of acetonitrile and water).[1]
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a mixture of acetonitrile and water (1:9 v/v).
-
Quantitatively transfer the solution to a volumetric flask and dilute to the mark with the same solvent mixture.
-
Filter the solution.
-
To 1.0 mL of the filtered sample, add 1.0 mL of the internal standard solution.
-
Inject 50 µL of the final solution into the chromatograph.[1]
-
Protocol 2: HPLC-MS/MS Method for this compound Diastereomers in Human Plasma
This method is suitable for pharmacokinetic studies and offers high sensitivity.[7]
-
Instrumentation: HPLC system coupled with a tandem mass spectrometer (MS/MS).
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma into a 1.5-mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution (this compound-D4, 30 µg/mL).
-
Add 400 µL of methanol containing 0.1% formic acid.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant for analysis and inject 3.0 µL into the HPLC-MS/MS system.[7]
-
-
Chromatographic Conditions: The method utilizes a gradient with an acetonitrile/water mobile phase to achieve baseline separation of the cis and trans isomers within 4 minutes.[7]
-
Mass Spectrometry: The detection is performed in positive ion mode, which provides greater sensitivity for this compound.[7]
Quantitative Data Summary
Table 1: Degradation Rate Constants of Z- and E-Cefprozil at 343 K (76.4% RH) [1]
| Isomer | Degradation Rate Constant (k) (s⁻¹) |
| Z-Cefprozil | (4.04 ± 0.37) x 10⁻⁶ |
| E-Cefprozil | (4.04 ± 0.46) x 10⁻⁶ |
Table 2: Formation Rate Constants of Degradation Products P1 and P2 at 343 K (76.4% RH) [1]
| Degradation Product | Formation Rate Constant (k) (s⁻¹) |
| P1 | (4.02 ± 0.68) x 10⁻⁶ |
| P2 | (3.97 ± 0.11) x 10⁻⁶ |
Visualizations
Caption: this compound degradation involves reversible isomerization and parallel degradation reactions.
Caption: General experimental workflow for the analysis of this compound by HPLC.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. The stability of this compound in oral suspension CEFZIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] The stability of this compound in oral suspension CEFZIL. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of this compound Diastereomers in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. auropharma.ca [auropharma.ca]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. chemicalbook.com [chemicalbook.com]
Addressing matrix effects in LC-MS/MS analysis of Cefprozil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Cefprozil.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1] These endogenous or exogenous components, such as phospholipids, salts, and proteins, can interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1]
Q2: What are the common causes of matrix effects in this compound bioanalysis?
A2: The primary causes of matrix effects are substances present in biological fluids that are not completely removed during sample preparation. For this compound analysis in plasma, major interfering components include:
-
Phospholipids: These are abundant in plasma and are notorious for causing ion suppression in electrospray ionization (ESI).
-
Salts and Proteins: High concentrations of salts and residual proteins after precipitation can alter the droplet formation and evaporation process in the ESI source.
-
Anticoagulants and other medications: Components from sample collection tubes or co-administered drugs can also co-elute and interfere with this compound ionization.
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound analysis?
A3: A stable isotope-labeled internal standard, such as this compound-D4, is highly recommended because it has nearly identical physicochemical properties and chromatographic behavior to the unlabeled this compound.[2] This means it will be affected by matrix effects in the same way as the analyte of interest. By calculating the ratio of the analyte peak area to the SIL-IS peak area, variations in signal intensity caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[2] Using other cephalosporins as internal standards is generally not appropriate as they can be unstable and will not compensate for matrix effects as effectively as a SIL-IS.[2]
Q4: How are matrix effects quantitatively assessed?
A4: The most common method is the post-extraction spike approach.[1] This involves comparing the peak area of an analyte spiked into the extract of a blank biological sample to the peak area of the analyte in a neat solution (e.g., mobile phase) at the same concentration. The ratio of these peak areas, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF between 0.85 and 1.15 (or 85% and 115%) is often considered acceptable, signifying no significant matrix effect.[2]
Troubleshooting Guide: Mitigating Matrix Effects
Significant matrix effects can compromise the reliability of your this compound assay. This guide provides a systematic approach to identifying and mitigating these effects, focusing on sample preparation techniques.
Initial Assessment: Identifying the Problem
If you observe poor accuracy, inconsistent results, or high variability between samples, matrix effects should be suspected. The first step is to quantify the matrix effect using the post-extraction spike method as described in the FAQ section.
Strategy 1: Optimizing Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components from the sample before they enter the LC-MS system. The choice of sample preparation technique is critical.
dot
Caption: Troubleshooting workflow for addressing matrix effects.
Comparison of Sample Preparation Techniques
Different sample preparation methods offer varying degrees of cleanliness, directly impacting the severity of matrix effects. Protein precipitation (PPT) is fast and simple but often results in the "dirtiest" extract, while liquid-liquid extraction (LLE) and solid-phase extraction (SPE) provide cleaner samples.
| Technique | Principle | Matrix Effect Reduction | Recovery | Recommendation |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile, methanol). | Moderate. A study on this compound showed an IS-normalized matrix effect of 92.6-93.7% (indicating slight ion suppression).[2] | High (>95% for this compound).[2] | A good starting point. If significant matrix effects persist, consider a more rigorous technique. |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned from the aqueous sample into an immiscible organic solvent based on its solubility. | Good. Generally provides cleaner extracts than PPT by removing more polar interferences. | Analyte-dependent, requires optimization of solvent and pH. | Recommended when PPT fails to sufficiently reduce matrix effects. |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent while interferences are washed away. The purified analyte is then eluted. | Excellent. Offers the highest degree of sample cleanup by selectively isolating the analyte.[3] | High, but requires careful method development (sorbent selection, wash/elution solvents). | The most powerful technique for eliminating severe matrix effects, especially for low-level quantification.[3] |
Detailed Experimental Protocols
Method 1: Protein Precipitation (PPT)
This protocol is based on a validated method for this compound in human plasma.[2]
-
Sample Aliquoting: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of this compound-D4 internal standard working solution (e.g., 30 µg/mL in methanol:water 50:50). Vortex for 10 seconds.
-
Precipitation: Add 400 µL of precipitation solvent (Methanol containing 0.1% formic acid).
-
Vortexing: Vortex-mix the sample vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully collect the supernatant for LC-MS/MS analysis.
dot
Caption: Experimental workflow for Protein Precipitation.
Method 2: Liquid-Liquid Extraction (LLE)
This protocol is a starting point adapted from methods used for this compound and other cephalosporins.
-
Sample Aliquoting: Transfer 100 µL of human plasma into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of this compound-D4 internal standard working solution.
-
pH Adjustment (Optional but Recommended): Add 50 µL of an appropriate buffer to adjust the sample pH, which can improve extraction efficiency.
-
Extraction: Add 600 µL of an extraction solvent (e.g., ethyl acetate containing 3% formic acid).
-
Vortexing: Vortex-mix the sample for 5 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex briefly and transfer to an autosampler vial for analysis.
Method 3: Solid-Phase Extraction (SPE)
This protocol is a general procedure for cephalosporins using a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) and should be optimized for this compound.
-
Sample Pre-treatment: Mix 100 µL of plasma with 20 µL of this compound-D4 IS and 200 µL of 4% phosphoric acid. Vortex and centrifuge.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and IS from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.
dot
Caption: General experimental workflow for Solid-Phase Extraction.
References
- 1. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of this compound Diastereomers in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
Cefprozil Interference with Common Laboratory Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential interference of the second-generation cephalosporin antibiotic, Cefprozil, with common laboratory assays. This document is intended to help researchers anticipate and troubleshoot potential issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with urine glucose tests?
Yes, as a cephalosporin, this compound is expected to interfere with urine glucose tests that utilize the copper reduction method (e.g., Clinitest®). This interference can lead to false-positive results.[1][2][3][4] It is important to note that this compound is not expected to interfere with enzymatic urine glucose tests (e.g., glucose oxidase strips).[2][3]
Q2: How does this compound interfere with copper reduction-based urine glucose tests?
The interference is a result of the this compound molecule itself acting as a reducing agent. In the presence of heat and alkali in the assay, this compound can reduce cupric sulfate (Cu²⁺) to cuprous oxide (Cu⁺), which results in a color change that is misinterpreted as a positive result for glucose.[3]
Q3: Does this compound affect creatinine assays?
This compound may interfere with serum and urine creatinine measurements, specifically when using the Jaffe reaction (alkaline picrate method). This interference typically results in a falsely elevated creatinine level.[5][6][7][8][9] Enzymatic methods for creatinine determination are generally not affected by this interference.[5]
Q4: What is the mechanism of this compound interference in the Jaffe creatinine assay?
The this compound molecule can react with the alkaline picrate solution used in the Jaffe method, forming a colored complex that absorbs light at a similar wavelength to the creatinine-picrate complex. This leads to an overestimation of the true creatinine concentration.[6]
Q5: Can this compound cause a positive direct Coombs test (Direct Antiglobulin Test - DAT)?
Yes, cephalosporins, including likely this compound, have been associated with positive direct Coombs tests.[1][10] This can be indicative of drug-induced immune hemolytic anemia (DIIHA).[11][12]
Q6: How does this compound lead to a positive direct Coombs test?
The proposed mechanism involves this compound binding to the surface of red blood cells. In some individuals, this drug-RBC complex is recognized as foreign by the immune system, leading to the production of antibodies (IgG or IgM) against it. These antibodies coat the red blood cells, which are then detected by the Coombs reagent, resulting in a positive test.[11][12]
Troubleshooting Guides
Issue: Unexpectedly High Urine Glucose Levels in a Subject Treated with this compound
1. Verify the Assay Method:
-
Confirm whether the urine glucose test being used is based on the copper reduction method or an enzymatic method.
-
Recommendation: Switch to an enzymatic glucose oxidase-based test for urine glucose monitoring in subjects receiving this compound to avoid false-positive results.[2][3]
2. Review Subject Medication:
-
Ensure that no other medications known to interfere with copper reduction tests are being co-administered.
Issue: Falsely Elevated Serum Creatinine in a Subject on this compound
1. Identify the Creatinine Assay Method:
-
Determine if the laboratory is using the Jaffe reaction or an enzymatic method.
-
Recommendation: If the Jaffe method was used, request a re-analysis of the sample using an enzymatic creatinine assay, which is not susceptible to interference from cephalosporins.[5]
2. Sample Timing:
-
If re-testing with an alternative method is not possible, the timing of blood collection for creatinine measurement is crucial. To minimize interference, blood samples should be drawn just before the next dose of this compound, when the drug concentration in the blood is at its lowest.[6][9]
Issue: Positive Direct Coombs Test in a Subject Receiving this compound
1. Clinical Correlation:
-
A positive Coombs test in a patient on this compound should prompt a clinical evaluation for signs of hemolysis (e.g., anemia, elevated lactate dehydrogenase, increased indirect bilirubin, and decreased haptoglobin).[13]
-
It's important to note that a positive direct Coombs test can occur without clinical evidence of hemolysis.[10]
2. Discontinuation of the Drug:
-
If drug-induced immune hemolytic anemia is suspected, discontinuation of this compound should be considered in consultation with the treating physician.
3. Consultation:
-
Consult with a hematologist or transfusion medicine specialist for further investigation and management.
Quantitative Data on Cephalosporin Interference
Table 1: Illustrative Interference of Cephalosporins with Copper Reduction Urine Glucose Tests
| Cephalosporin | Concentration in Urine | Glucose Concentration | Observed Result (False Positive) | Reference |
| Cefoperazone | High | 0 g/dL | Trace to 1+ | [2] |
| Ceftazidime | High | 0 g/dL | Trace to 1+ | [2] |
Table 2: Illustrative Interference of Cephalosporins with the Jaffe Creatinine Assay
| Cephalosporin | Concentration in Plasma | Apparent Increase in Creatinine | Assay Method | Reference |
| Cefoxitin | 100 mg/L | 50-80 µmol/L | Jaffe | [8] |
| Cefazolin | 20 mg/L | 10-20 µmol/L | Jaffe | [8] |
| Cefotaxime | Therapeutic | No significant interference | Jaffe | [9] |
| Ceftazidime | Therapeutic | No significant interference | Jaffe | [7] |
Experimental Protocols
Note: Detailed experimental protocols for testing this compound interference are not available. The following are generalized protocols based on studies of other cephalosporins that can be adapted for this compound.
Protocol 1: In Vitro Assessment of Urine Glucose Test Interference
Objective: To determine if this compound interferes with a copper reduction-based urine glucose test.
Materials:
-
This compound standard powder
-
Pooled human urine, negative for glucose
-
Copper reduction urine glucose test kit (e.g., Clinitest®)
-
Spectrophotometer (for verification of glucose concentration if needed)
-
Volumetric flasks and pipettes
Methodology:
-
Prepare a stock solution of this compound in water.
-
Spike aliquots of the glucose-negative human urine with varying concentrations of this compound to simulate different levels of drug excretion.
-
For a positive control, prepare a urine sample containing a known concentration of glucose.
-
For a negative control, use an unadulterated aliquot of the glucose-negative urine.
-
Perform the copper reduction test on all samples according to the manufacturer's instructions.
-
Record the color change and the corresponding glucose concentration as indicated by the test's color chart.
-
Compare the results from the this compound-spiked urine to the negative control to assess for false-positive readings.
Protocol 2: In Vitro Evaluation of Creatinine Assay Interference
Objective: To quantify the potential interference of this compound with the Jaffe and enzymatic creatinine assays.
Materials:
-
This compound standard powder
-
Pooled human serum with a known creatinine concentration
-
Jaffe reaction-based creatinine assay reagents
-
Enzymatic creatinine assay reagents
-
Clinical chemistry analyzer
Methodology:
-
Prepare a stock solution of this compound.
-
Divide the pooled serum into several aliquots.
-
Spike the serum aliquots with increasing concentrations of this compound to cover a clinically relevant range.
-
Leave one aliquot of serum un-spiked as a baseline control.
-
Measure the creatinine concentration in all samples using both the Jaffe method and an enzymatic method on a clinical chemistry analyzer.
-
Calculate the percentage difference in the measured creatinine concentration between the this compound-spiked samples and the baseline control for each assay method.
-
Plot the apparent creatinine concentration against the this compound concentration to determine the dose-dependency of the interference.
Visualizations
Caption: this compound interference in copper reduction urine glucose tests.
Caption: this compound interference in the Jaffe reaction for creatinine.
Caption: Mechanism of a this compound-induced positive Coombs test.
References
- 1. mdlinx.com [mdlinx.com]
- 2. Interference of new penicillins and cephalosporins with urine glucose monitoring tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of drug interference with urine glucose tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of Drug Interference With Urine Glucose Tests | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Interference of cephalosporins and cefoxitin with serum creatinine determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lack of interference with creatinine assays by four cephalosporin-like antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interference by cephalosporins with creatinine measurement by desk-top analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interference of selected second- and third-generation cephalosporins with creatinine determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coombs Test, Direct | OHSU [ohsu.edu]
- 11. Coombs Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. [Incidence and mechanism of a positive direct antiglobulin (Coombs') test in cephalosporin treatment (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
Technical Support Center: Cefprozil-Induced Seizures in Animal Models
This guide provides troubleshooting advice and frequently asked questions for researchers encountering seizures in animal models following high-dose administration of cefprozil. The information is based on the established mechanisms of neurotoxicity for the broader cephalosporin class of antibiotics, as specific preventative studies on this compound are limited.
Frequently Asked Questions (FAQs)
Q1: Why are my animals experiencing seizures after high-dose this compound administration?
A1: The neurotoxicity of this compound, like other β-lactam antibiotics, is primarily attributed to its interaction with the central nervous system's primary inhibitory neurotransmitter system. The β-lactam ring structure, characteristic of cephalosporins, is thought to be responsible for these epileptogenic properties.[1][2] The leading mechanism is the competitive antagonism of γ-aminobutyric acid (GABA) at the GABA-A receptor.[3][4][5] By inhibiting GABA's binding, this compound reduces the influx of chloride ions into the neuron, leading to decreased inhibitory signaling, neuronal hyperexcitability, and a lowered seizure threshold.[6]
Q2: Are there specific risk factors that increase the likelihood of this compound-induced seizures in animal models?
A2: Yes. Several factors can increase susceptibility to cephalosporin-induced neurotoxicity. The most significant is impaired renal function, which leads to decreased drug clearance and accumulation of this compound in the serum and central nervous system.[1][3][7] Other key risk factors include:
-
Excessively high doses. [6]
-
Pre-existing damage to the blood-brain barrier (BBB), which can increase CNS penetration of the drug.[1][3]
-
Underlying CNS disorders or infections. [7]
-
Advanced age of the animal model. [7]
Q3: How can I prevent or mitigate seizures during my experiments with high-dose this compound?
A3: Preventing or mitigating seizures involves careful experimental design and potential co-administration of neuroprotective agents.
-
Dose Adjustment: If the experimental design allows, adjust the this compound dosage, especially in models with any degree of renal impairment.[8]
-
Prophylactic Anticonvulsants: Consider the prophylactic administration of an anticonvulsant. Agents that enhance GABAergic inhibition, such as benzodiazepines (e.g., diazepam, clonazepam), are a logical choice as they counteract the primary mechanism of this compound's neurotoxicity.[8][9] Diazepam is often the drug of choice for treating status epilepticus.[9]
-
Renal Function Monitoring: In chronic studies, monitor markers of renal function to identify subjects at higher risk.
-
Withdrawal of the Drug: If unexpected seizures occur, the immediate course of action is to cease administration of the offending agent.[4][8]
Troubleshooting Guide
Issue: Unexpected Seizure Activity Observed
If you observe seizure activity in your animal models following this compound administration, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for managing this compound-induced seizures.
Signaling Pathway
The primary proposed mechanism for this compound-induced seizures is the inhibition of the GABA-A receptor, which disrupts the normal inhibitory balance in the brain.
Caption: Proposed signaling pathway for this compound-induced neurotoxicity.
Experimental Data & Protocols
Data Tables
While specific data on this compound is scarce, data from other cephalosporins illustrate the mechanism of GABA-A receptor blockade.
Table 1: Inhibitory Concentrations (IC50) of Cephalosporins on GABA-A Receptor-Mediated Currents
| Cephalosporin | Animal Model / System | IC50 Value (mM) | Type of Inhibition |
|---|---|---|---|
| Cefepime | Rat Entorhinal Cortex Slices | 1.6 ± 0.1 | Competitive |
| Ceftriaxone | Rat Entorhinal Cortex Slices | 2.0 ± 0.1 | Non-competitive |
| Cefoselis | Xenopus Oocytes (murine GABA-A) | 0.185 ± 0.027 | Competitive |
Table 2: Potential Prophylactic Anticonvulsants for Use in Animal Models
| Drug Class | Example Drug | Mechanism of Action | Common Animal Models | Key Considerations |
|---|---|---|---|---|
| Benzodiazepines | Diazepam, Clonazepam | Enhance GABAergic inhibition through the GABA-chloride ion channel complex.[9] | Dogs, Cats, Rodents | Drug of choice for status epilepticus.[9] Tolerance can develop with continuous use.[9] |
| Barbiturates | Phenobarbital | Enhance GABAergic inhibition.[9] | Dogs, Cats, Horses | Slow onset but long duration of action.[9] Potent inducer of liver enzymes.[9] |
Experimental Protocols
Hypothetical Protocol: Testing a Prophylactic Agent Against this compound-Induced Seizures
This protocol provides a general framework. Doses and observation times must be optimized for the specific animal model and research question.
Objective: To determine if pre-treatment with Agent X (e.g., Diazepam) can prevent or reduce the severity of seizures induced by a high dose of this compound in a rat model.
Materials:
-
Male Wistar rats (200-250g)
-
This compound for injection (dissolved in sterile saline)
-
Agent X (e.g., Diazepam, dissolved in appropriate vehicle)
-
Vehicle control for Agent X
-
Saline solution
-
Observation chambers
-
Video recording equipment
Experimental Workflow Diagram:
Caption: General experimental workflow for testing a prophylactic agent.
Procedure:
-
Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly assign animals to three groups (n=8-10/group):
-
Group 1 (this compound Control): Receives Vehicle, followed by this compound.
-
Group 2 (Test Group): Receives Agent X, followed by this compound.
-
Group 3 (Negative Control): Receives Vehicle, followed by Saline.
-
-
Pre-treatment: Administer Agent X or its vehicle via the appropriate route (e.g., intraperitoneal, IP). The pre-treatment time should be based on the known pharmacokinetics of Agent X (e.g., 30 minutes).
-
Induction: Administer a high dose of this compound (dose to be determined in pilot studies to reliably induce seizures) or saline.
-
Observation: Immediately place each animal in an individual observation chamber. Record behavior for a pre-determined period (e.g., 60-120 minutes). Key parameters to measure include:
-
Latency: Time from this compound injection to the onset of the first seizure.
-
Severity: Score the most severe seizure observed for each animal using a standardized scale (e.g., Racine's scale for limbic seizures).
-
Duration: Length of seizure episodes.
-
Incidence: Percentage of animals in each group that exhibit seizures.
-
-
Data Analysis: Compare the measured parameters between groups using appropriate statistical tests. A significant increase in seizure latency and a decrease in severity score in Group 2 compared to Group 1 would indicate a protective effect of Agent X.
References
- 1. Cephalosporins: How to Minimize the Risk of Neurotoxicity | Consultant360 [consultant360.com]
- 2. Neurotoxicity induced by beta-lactam antibiotics: from bench to bedside - ProQuest [proquest.com]
- 3. Cefepime-induced neurotoxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iosrphr.org [iosrphr.org]
- 7. childrensal.org [childrensal.org]
- 8. Cephalosporin-induced neurotoxicity: clinical manifestations, potential pathogenic mechanisms, and the role of electroencephalographic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vetscraft.com [vetscraft.com]
- 10. Cephalosporin antibiotics are weak blockers of GABAa receptor-mediated synaptic transmission in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The β-lactam antibiotics, penicillin-G and cefoselis have different mechanisms and sites of action at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticonvulsants for Treatment of Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Technical Support Center: Control of Process Impurities in Commercial Cefprozil Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the commercial synthesis of Cefprozil. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Impurity Identification and Control
Q1: We are observing an unknown impurity in our this compound active pharmaceutical ingredient (API) at a level of 0.5%. How can we identify and control it?
A1: An impurity at this level requires identification and control. A common process impurity in the commercial synthesis of this compound, particularly when using the Dane salt route, is ethoxycarbonylthis compound.[1][2] This impurity arises from the reaction of the phenolic hydroxyl group of the Dane salt intermediate with ethyl chloroformate.[1]
Troubleshooting Steps:
-
Identification: Utilize High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to confirm the mass of the impurity. The protonated molecule [M+H]⁺ for ethoxycarbonylthis compound would be expected at m/z = 462.4, corresponding to the addition of an ethoxycarbonyl group (C₃H₅O₂) to this compound. Further structural confirmation can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
-
Control Strategy: The formation of ethoxycarbonylthis compound can be effectively minimized by adding a catalytic amount of methanesulfonic acid (MSA) during the formation of the mixed anhydride intermediate.[1][2][4] This simple process modification has been shown to reduce the impurity level from a range of 0.3-0.8% down to 0.04-0.07%.[2]
Q2: The level of the this compound (E)-isomer in our final product is consistently above the USP limit of 11%. What are the potential causes and how can we reduce it?
A2: The (E)-isomer is a geometric isomer of the active (Z)-isomer of this compound. Its content is primarily controlled by the quality of the starting material, 7-amino-3-(propen-1-yl)-3-cephem-4-carboxylic acid (7-APCA).[1]
Troubleshooting Steps:
-
Starting Material Control: Ensure that the 7-APCA used in the synthesis has a low content of the (E)-isomer. Sourcing high-purity (Z)-isomer of 7-APCA is the most direct way to control the (E)-isomer in the final product.
-
Enrichment of (Z)-isomer: A known method for enriching the (Z)-isomer of 7-APCA involves the formation of a 7-beta-isopropylideneammonium salt under acidic conditions. This process can effectively reduce the proportion of the (E)-isomer in the starting material.[5]
-
Catalyst Selection: The use of an ionic liquid as a catalyst during the synthesis has been reported to prevent the formation of excessive (E)-isomer.[5]
Q3: We are detecting several degradation products in our stability studies of this compound. What are the likely degradation pathways?
A3: this compound can degrade through several pathways, particularly in aqueous media. The primary degradation mechanisms involve isomerization and hydrolysis of the β-lactam ring.[6][7]
-
Isomerization: this compound exists as a mixture of (Z) and (E) isomers. In solution, a reversible isomerization occurs between these two forms. This process is reportedly about ten times faster than the degradation of the individual isomers.[6][7]
-
Hydrolysis: The β-lactam ring is susceptible to hydrolysis, which leads to the loss of antibacterial activity. This can be catalyzed by acidic or basic conditions. In neutral to slightly alkaline conditions, intramolecular aminolysis, where the side-chain amino group attacks the β-lactam ring, can also occur, leading to the formation of piperazine-2,5-dione derivatives, a common degradation pathway for aminocephalosporins.[8]
Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) can help to fully characterize the degradation profile of your specific formulation.[9]
Analytical Methodology
Q4: What is a suitable HPLC method for the analysis of this compound and its related impurities?
A4: A robust method for analyzing this compound and its impurities is detailed in the European Pharmacopoeia (Ph. Eur.).[4][10] A validated reverse-phase HPLC (RP-HPLC) method is also a reliable option.[7]
Key Parameters for a Validated RP-HPLC Method:
-
Column: A C18 column, such as a Hypersil GOLD aQ or equivalent, is suitable.[4][7]
-
Mobile Phase: A common mobile phase is a mixture of a phosphate buffer and acetonitrile. For example, a 50:50 (v/v) mixture of monobasic ammonium phosphate buffer (pH adjusted to 4.4) and acetonitrile.[7]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Detection: UV detection at 280 nm is appropriate for this compound and its impurities.[6][7]
-
System Suitability: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[7] The resolution between critical pairs, such as this compound (Z)-isomer and Impurity F, should be monitored.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound synthesis and impurity control.
Table 1: Control of Ethoxycarbonylthis compound Impurity
| Parameter | Before Process Modification | After Addition of Catalytic MSA |
| Ethoxycarbonylthis compound Level | 0.3 - 0.8% | 0.04 - 0.07% |
Data sourced from Rai et al., 2014.[2]
Table 2: Pharmacopoeial and Regulatory Limits for this compound Impurities
| Impurity | Specification Limit | Guideline/Monograph |
| (E)-Isomer | 8 - 11% | U.S. Pharmacopoeia[1] |
| Reporting Threshold | ≥ 0.05% | ICH Q3A[4][10] |
| Identification Threshold | ≥ 0.10% | ICH Q3A[4][10] |
| Qualification Threshold | ≥ 0.15% | ICH Q3A[4][10] |
Experimental Protocols
1. Commercial Synthesis of this compound (Dane Salt Route)
This protocol is a general representation of the commercial synthesis process. Specific quantities and conditions may require optimization.
-
Part A: Silylation of 7-APCA
-
To a suitable reactor, add 7-APCA and methylene chloride.
-
Add 1,1,3,3-hexamethylsilazane (HMDS), chlorotrimethylsilane (TMCS), and a catalytic amount of imidazole.
-
Reflux the reaction mixture for 3-4 hours.
-
Cool the mixture to 0-5 °C to obtain silylated 7-APCA.[1]
-
-
Part B: Mixed Anhydride Formation
-
In a separate reactor, suspend the potassium salt of (D)-N-(1-methoxycarbonylpropen-2-yl)-α-amino-p-hydroxyphenylacetic acid (Dane salt) in methylene chloride and dimethylformamide (DMF).
-
Cool the suspension to -40 to -45 °C.
-
Add a catalytic amount of N-methyl morpholine (NMM) and methanesulfonic acid (MSA).[1][2]
-
Slowly add ethyl chloroformate and stir for approximately 2 hours at -38 to -48 °C to form the mixed anhydride.[1]
-
-
Part C: Condensation and Isolation
-
To the mixed anhydride solution from Part B, add the silylated 7-APCA solution from Part A at low temperature.
-
Stir the reaction mixture for 1 hour at -40 to -45 °C.
-
Quench the reaction with water and separate the aqueous layer.
-
Adjust the pH of the aqueous layer to 5.0-5.5 with aqueous ammonia.
-
Seed with this compound DMF solvate and adjust the pH to 6.4-6.5 to induce precipitation.
-
Filter the product, wash with DMF and acetone, and dry under vacuum to yield this compound as a DMF solvate.[1][2]
-
-
Part D: Conversion to Monohydrate
-
Suspend the this compound DMF solvate in water and stir.
-
Cool the slurry to 0-5 °C and stir for 2 hours.
-
Filter the product, wash with chilled water and acetone.
-
Dry the material under vacuum at 40-45 °C to obtain this compound monohydrate.[2]
-
2. HPLC Analysis of this compound Impurities (Based on Ph. Eur. Monograph)
This protocol provides a framework for the HPLC analysis of this compound impurities.
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Test Solution: Prepare a solution of the this compound sample in Solvent A at a suitable concentration (e.g., 5 mg/mL).[4]
-
Reference Solutions: Prepare solutions of this compound CRS and relevant impurity reference standards in Solvent A at known concentrations as specified in the pharmacopoeia.[4][10]
-
-
Chromatographic Conditions:
-
Column: C18, e.g., Hypersil GOLD aQ (150 mm x 4.6 mm, 5 µm).
-
Gradient Elution: A typical gradient might be:
-
0-20 min: 95% A, 5% B
-
20-40 min: Gradient to 70% A, 30% B
-
40-50 min: Gradient to 40% A, 60% B
-
Followed by re-equilibration. (Note: The exact gradient should be as per the specific pharmacopoeial monograph)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection: 280 nm.
-
Injection Volume: 20 µL.
-
-
System Suitability:
-
Inject a reference solution containing this compound and known impurities (e.g., Impurity F).
-
The resolution between the this compound (Z)-isomer and Impurity F should be greater than 1.4.[4]
-
Visualizations
Caption: Formation pathway of ethoxycarbonylthis compound impurity and its control.
Caption: Experimental workflow for HPLC impurity analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. scribd.com [scribd.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. CN108017658B - Synthesis method of this compound - Google Patents [patents.google.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. veeprho.com [veeprho.com]
Validation & Comparative
Navigating Cefprozil Analysis: A Comparative Guide to ICH-Validated Analytical Methods
For researchers, scientists, and drug development professionals, the robust and reliable quantification of Cefprozil is a critical step in ensuring drug quality and efficacy. This guide provides a comprehensive comparison of various analytical methods for this compound, validated according to the International Council for Harmonisation (ICH) guidelines. It offers a side-by-side look at key performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.
The accurate determination of this compound, a second-generation cephalosporin antibiotic, is paramount in both bulk drug and pharmaceutical formulations.[1][2] Adherence to ICH guidelines for analytical method validation ensures that the chosen method is specific, accurate, precise, linear, and robust for its intended purpose.[3][4][5][6] This guide delves into the validation of several common analytical techniques, including High-Performance Liquid Chromatography (HPLC) coupled with various detectors, High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry.
Performance Comparison of Validated Analytical Methods
The selection of an analytical method often hinges on a trade-off between sensitivity, speed, and cost. The following tables summarize the key performance characteristics of different validated methods for this compound analysis, providing a clear comparison to inform your decision-making process.
Table 1: Comparison of Chromatographic Methods for this compound Analysis
| Parameter | HPLC-MS/MS[7][8] | RP-HPLC[1] | HPTLC[9] |
| Linearity Range | cis: 0.025–15 µg/mLtrans: 0.014–1.67 µg/mL | 20–100 µg/mL | 2–10 µ g/band |
| Correlation Coefficient (R²) | > 0.99 | 0.999 | 0.9989 |
| Accuracy (% Recovery) | cis: 93.1%trans: 103.0% | 98.6-101.4% | 98-102% |
| Precision (%RSD) | Intra- & Inter-day: < 14.3% | Intra-day: 0.1554%Inter-day: 0.6569% | < 2% |
| Limit of Detection (LOD) | Not Reported | Not Reported | 0.5227 µ g/band |
| Limit of Quantitation (LOQ) | cis: 0.025 µg/mLtrans: 0.014 µg/mL | Not Reported | 1.5840 µ g/band |
Table 2: Comparison of Spectrophotometric Methods for this compound Analysis
| Parameter | UV-Vis Spectrophotometry[10][11][12] | Colorimetric (Ascorbic Acid)[13] | Colorimetric (Sodium Hydroxide)[13] |
| λmax | 280 nm | 408 nm | 486 nm |
| Linearity Range | 10–50 µg/mL | 5–25 µg/mL | 5–25 µg/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 99.51–100.01% | Not Reported | Not Reported |
| Precision (%RSD) | < 2% | Not Reported | Not Reported |
| Limit of Detection (LOD) | Not Reported | 0.96 µg/mL | 0.93 µg/mL |
| Limit of Quantitation (LOQ) | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable analytical data. This section outlines the methodologies for the key analytical techniques discussed.
RP-HPLC Method
A simple, precise, and accurate RP-HPLC method has been developed for the determination of this compound.[1]
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: Hypersilthermo C18 column (250mm x 4.6 mm i.d., 5 µm particle size).[1]
-
Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and monobasic ammonium phosphate buffer.[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection: UV detection at 280 nm.[1]
-
Retention Time: Approximately 4.55 minutes.[1]
HPTLC Method
This method provides a simple and efficient alternative for the quantification of this compound in bulk and pharmaceutical formulations.[9]
-
Stationary Phase: Silica gel 60 F254 plates.[9]
-
Mobile Phase: A mixture of methanol, ethyl acetate, and triethylamine in a ratio of 5.5:4.5:0.2 (v/v/v).[9]
-
Detection: Densitometric scanning at 285 nm.[9]
-
Rf Value: Approximately 0.48.[9]
UV-Vis Spectrophotometric Method
A straightforward and cost-effective UV-Vis spectrophotometric method has been developed for the estimation of this compound.[10][11][12]
-
Instrumentation: A UV-visible double beam spectrophotometer.[11]
-
Solvent: A 50:50 mixture of ethanol and water is commonly used.[11]
-
λmax: The wavelength of maximum absorbance is 280 nm.[10][11][12]
-
Standard Preparation: A standard stock solution is prepared by dissolving a known amount of this compound in the chosen solvent to achieve a concentration of 100 ppm, from which working standards are prepared.[11]
Visualizing the Validation Workflow
To further clarify the process, the following diagrams illustrate the typical workflow for analytical method validation and the logical relationships between the key validation parameters as outlined by ICH guidelines.
Caption: A typical workflow for analytical method validation according to ICH guidelines.
Caption: Relationship between analytical test types and required validation parameters.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of this compound Diastereomers in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journalofresearch.us [journalofresearch.us]
- 12. ajpaonline.com [ajpaonline.com]
- 13. Spectrophotometric Methods for the Determination of this compound in Bulk and Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Cefprozil and Amoxicillin/clavulanate: A Review of Preclinical Evidence
In the landscape of antibiotic development and research, preclinical in vivo studies are paramount for establishing the efficacy and safety profiles of antimicrobial agents prior to clinical evaluation. This guide provides a comparative analysis of the in vivo efficacy of two widely prescribed antibiotics: Cefprozil, a second-generation cephalosporin, and Amoxicillin/clavulanate, a combination of a broad-spectrum penicillin and a β-lactamase inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, focusing on experimental data from animal models of infection.
While extensive clinical data comparing this compound and Amoxicillin/clavulanate in humans exists, a notable scarcity of publicly available in vivo animal model studies for this compound was observed in the reviewed literature. In contrast, several in vivo studies have characterized the efficacy of Amoxicillin/clavulanate in various animal models. Therefore, this guide will present a detailed overview of the available in vivo experimental data for Amoxicillin/clavulanate and supplement this with in vitro comparative data for both antibiotics to provide a comprehensive efficacy profile.
Mechanism of Action
Both this compound and Amoxicillin are β-lactam antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1][2] This is achieved through the binding to and inactivation of penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[1][2] The disruption of the cell wall integrity leads to cell lysis and bacterial death.[1] Clavulanate in the Amoxicillin/clavulanate formulation is a β-lactamase inhibitor that protects amoxicillin from degradation by β-lactamase-producing bacteria, thereby extending its spectrum of activity.[2]
In Vivo Efficacy of Amoxicillin/clavulanate in Animal Models
Several studies have demonstrated the in vivo efficacy of Amoxicillin/clavulanate in various animal models of bacterial infection. These studies are crucial for understanding the pharmacodynamics of the drug and for predicting its clinical effectiveness.
Murine Thigh Infection Model
A neutropenic murine thigh infection model is commonly used to evaluate the efficacy of antibiotics against localized bacterial infections. In a study investigating the activity of Amoxicillin and Amoxicillin/clavulanate against Streptococcus pneumoniae, mice were rendered neutropenic with cyclophosphamide and their renal function was impaired to better simulate human pharmacokinetics.[3][4]
The efficacy of Amoxicillin/clavulanate was assessed by measuring the change in bacterial count in the thigh after 24 hours of treatment and by monitoring survival over four days.
| Pathogen | Amoxicillin/clavulanate MIC (mg/L) | Change in log10 CFU/thigh at 24h | 4-Day Survival |
| S. pneumoniae (penicillin-susceptible) | ≤ 1.0 | -1.6 to -4.1 | 100% |
| S. pneumoniae (penicillin-intermediate) | 2.0 | -1.6 to -4.1 | 100% |
| S. pneumoniae (penicillin-resistant) | > 4.0 | +0.6 to +2.3 | Not reported |
| Table 1: Efficacy of Amoxicillin/clavulanate in a Murine Thigh Infection Model with S. pneumoniae.[3][4] |
Murine Pneumonia Model
The efficacy of Amoxicillin/clavulanate has also been evaluated in a murine model of respiratory tract infection caused by Streptococcus pneumoniae.[5]
In this model, the efficacy of Amoxicillin/clavulanate was correlated with the time the plasma amoxicillin concentration remained above the Minimum Inhibitory Concentration (T>MIC). A maximal bacteriological cure was observed when the T>MIC was greater than 35-40% of the dosing interval.[5]
| Pathogen | Amoxicillin MIC (µg/ml) | Treatment Regimen (simulated human dose) | Outcome |
| S. pneumoniae | ≤ 2 | 500/125 mg t.i.d. or 875/125 mg b.i.d. | Significant reduction in bacterial numbers in the lungs |
| S. pneumoniae | 4 | 500/125 mg t.i.d. | Ineffective |
| S. pneumoniae | 4 | 875/125 mg b.i.d. | Small but significant reduction in bacterial numbers |
| Table 2: Efficacy of Amoxicillin/clavulanate in a Rat Pneumonia Model with S. pneumoniae.[5] |
Infant Rat Bacteremia and Meningitis Model
The synergistic effect of Amoxicillin and clavulanic acid was demonstrated in an infant rat model of infection with ampicillin-resistant Haemophilus influenzae type b.[6]
| Treatment | Number of Animals | Sterile Blood Cultures | Sterile Cerebrospinal Fluid Cultures |
| Amoxicillin alone | 27 | 0 | 0 |
| Clavulanic acid alone | 20 | 0 | 0 |
| Amoxicillin + Clavulanic acid | 33 | 30 | 29 |
| Table 3: Efficacy of Amoxicillin/clavulanate in an Infant Rat Model of H. influenzae Infection.[6] |
In Vitro Comparative Efficacy
In the absence of direct comparative in vivo animal data, in vitro susceptibility testing provides valuable insights into the relative potency of this compound and Amoxicillin/clavulanate against common bacterial pathogens.
| Pathogen | This compound MIC90 (mg/L) | Amoxicillin/clavulanate MIC90 (mg/L) |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.25 | 0.5/0.25 |
| Streptococcus pyogenes | 0.12 | ≤0.12/0.06 |
| Haemophilus influenzae (β-lactamase negative) | 4 | 1/0.5 |
| Haemophilus influenzae (β-lactamase positive) | 8 | 2/1 |
| Moraxella catarrhalis (β-lactamase positive) | 1 | 0.5/0.25 |
| Staphylococcus aureus (methicillin-susceptible) | 2 | 1/0.5 |
| Table 4: Comparative In Vitro Activity (MIC90) of this compound and Amoxicillin/clavulanate against Common Respiratory Pathogens. (Data compiled from multiple sources) |
Summary and Conclusion
The available preclinical in vivo data robustly supports the efficacy of Amoxicillin/clavulanate in treating infections caused by susceptible and some resistant strains of S. pneumoniae and H. influenzae in animal models. The efficacy is strongly correlated with the pharmacokinetic/pharmacodynamic parameter of T>MIC.
For researchers and drug development professionals, the data presented underscores the established in vivo efficacy of Amoxicillin/clavulanate in well-characterized animal models. The lack of similar published data for this compound highlights a potential area for future preclinical research to provide a more direct and comprehensive comparison of these two important antibiotics at the preclinical stage.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Amoxicillin Clavulanate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In Vivo Activities of Amoxicillin and Amoxicillin-Clavulanate against Streptococcus pneumoniae: Application to Breakpoint Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Two Pharmacodynamic Models for Assessing the Efficacy of Amoxicillin-Clavulanate against Experimental Respiratory Tract Infections Caused by Strains of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo synergism between amoxicillin and clavulanic acid against ampicillin-resistant Haemophilus influenzae type b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and tolerability of this compound versus amoxicillin/clavulanate for the treatment of adults with severe sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative efficacy and safety of this compound and amoxycillin/clavulanate in the treatment of acute otitis media in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
The Synergistic Potential of Cefprozil: A Comparative Guide for Researchers
An In-depth Analysis of Cefprozil's Combination Therapy Prospects
This compound, a second-generation cephalosporin antibiotic, has a well-established profile in treating a variety of bacterial infections by inhibiting cell wall synthesis. While effective as a monotherapy, the evolving landscape of antimicrobial resistance necessitates the exploration of combination therapies to enhance efficacy, broaden spectrum, and mitigate the development of resistance. This guide provides a comparative overview of the potential synergistic effects of this compound with other classes of antibiotics, drawing upon available in vitro and in vivo data.
Mechanism of Action: A Refresher
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs) located on the bacterial cell membrane. This binding inhibits the transpeptidation step in peptidoglycan synthesis, a critical component of the bacterial cell wall. The resulting weakened cell wall leads to cell lysis and bacterial death.
Synergistic Interactions: A Review of the Evidence
While extensive research has been conducted on the synergistic effects of various cephalosporins with other antibiotic classes, specific data focusing on this compound remains limited in publicly available literature. However, by extrapolating from studies on structurally similar cephalosporins and general principles of antimicrobial synergy, we can infer potential areas of interest for future research. The primary methods for evaluating synergy are the checkerboard microdilution assay, which yields a Fractional Inhibitory Concentration (FIC) index, and the time-kill assay, which observes the rate of bacterial killing over time.
This compound and Aminoglycosides
Theoretical Synergy: The combination of a cell wall synthesis inhibitor, like this compound, with an aminoglycoside, which inhibits protein synthesis by binding to the 30S ribosomal subunit, is a classic example of potential synergy. The damage to the cell wall caused by this compound may facilitate the entry of the aminoglycoside into the bacterial cell, leading to a more potent bactericidal effect.
Experimental Data: Currently, there is a lack of specific studies that have published quantitative data (e.g., FIC indices or time-kill curves) for the combination of this compound and aminoglycosides such as gentamicin, tobramycin, or amikacin. However, it is important to note that co-administration of cephalosporins and aminoglycosides has been associated with an increased risk of nephrotoxicity.
This compound and Macrolides
Theoretical Synergy: Macrolides, such as azithromycin and clarithromycin, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Combining a cell wall active agent with a protein synthesis inhibitor can lead to a synergistic or additive effect against certain pathogens, particularly those responsible for respiratory tract infections.
Experimental Data: A study investigating the in vitro development of resistance to ceftriaxone, this compound, and azithromycin in Streptococcus pneumoniae was identified. However, this study focused on the selection of resistant mutants and did not evaluate the synergistic potential of the combination.[1][2] Further research is needed to quantify the interaction between this compound and macrolides.
This compound and Fluoroquinolones
Theoretical Synergy: Fluoroquinolones inhibit bacterial DNA replication by targeting DNA gyrase and topoisomerase IV. The combination with a β-lactam antibiotic could potentially offer a dual mechanism of action, leading to enhanced bacterial killing.
Experimental Data: No specific studies providing quantitative synergy data for this compound in combination with fluoroquinolones like ciprofloxacin or levofloxacin were found in the available literature. One study did evaluate the in vitro activity of this compound and ciprofloxacin against clinical isolates of Escherichia coli, but did not assess for synergy.
This compound and β-Lactamase Inhibitors
Theoretical Synergy: The combination of a β-lactam antibiotic with a β-lactamase inhibitor, such as clavulanic acid, is a well-established strategy to overcome resistance in bacteria that produce β-lactamase enzymes. While this compound has some stability against certain β-lactamases, its activity can be compromised by others.
Experimental Data: Clinical comparisons have been made between this compound and amoxicillin/clavulanate for the treatment of various infections.[3][4] These studies, however, focus on clinical efficacy and safety rather than in vitro synergistic effects. No specific checkerboard or time-kill studies quantifying the synergy between this compound and clavulanic acid were identified.
Experimental Protocols for Synergy Testing
For researchers planning to investigate the synergistic potential of this compound, the following are generalized protocols for standard in vitro synergy testing methods.
Checkerboard Microdilution Assay
This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.
Protocol:
-
Preparation of Antibiotics: Prepare stock solutions of this compound and the second antibiotic in an appropriate solvent. Create serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, dispense 50 µL of CAMHB into each well. Add 50 µL of the diluted this compound solution along the y-axis and 50 µL of the diluted second antibiotic along the x-axis, creating a matrix of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Inoculate each well with 100 µL of the bacterial suspension. Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: Determine the Minimal Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
FIC Index Calculation: The FIC index is calculated as follows: FIC Index = FIC of this compound + FIC of Second Antibiotic Where FIC = MIC of antibiotic in combination / MIC of antibiotic alone.
-
Synergy: FIC index ≤ 0.5
-
Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Time-Kill Assay
This dynamic method assesses the rate of bacterial killing by one or more antimicrobial agents over time.
Protocol:
-
Preparation: Prepare tubes containing CAMHB with this compound alone, the second antibiotic alone, and the combination of both at specific concentrations (e.g., 0.5x, 1x, 2x MIC). Include a growth control tube without any antibiotic.
-
Inoculation: Inoculate each tube with a bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them on appropriate agar plates. Incubate the plates at 35-37°C for 18-24 hours.
-
Data Analysis: Count the number of colonies on each plate to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time for each condition.
-
Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Indifference: A < 2-log10 decrease or a < 2-log10 increase in CFU/mL.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.
-
Visualizing Experimental Workflows
To aid researchers in conceptualizing these experimental designs, the following diagrams illustrate the workflows for checkerboard and time-kill assays.
Caption: Workflow for the Checkerboard Synergy Assay.
Caption: Workflow for the Time-Kill Synergy Assay.
Conclusion and Future Directions
The exploration of synergistic antibiotic combinations is a critical endeavor in the fight against antimicrobial resistance. While direct evidence for the synergistic effects of this compound with other antibiotic classes is currently sparse, the theoretical basis for such interactions, particularly with aminoglycosides and macrolides, warrants further investigation. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically evaluate these potential synergies. Future studies employing checkerboard and time-kill assays are essential to generate the quantitative data needed to inform the rational design of combination therapies involving this compound, ultimately contributing to improved clinical outcomes.
References
- 1. In vitro development of resistance to ceftriaxone, this compound and azithromycin in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Review of the experience with this compound for the treatment of lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Cefprozil's bactericidal versus bacteriostatic activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the bactericidal activity of Cefprozil, a second-generation cephalosporin antibiotic. By examining its mechanism of action, supporting experimental data, and comparing its in vitro activity with other oral antibiotics, this document serves as a valuable resource for understanding the bactericidal versus bacteriostatic properties of this clinically important therapeutic agent.
Defining Bactericidal vs. Bacteriostatic Activity
The distinction between bactericidal and bacteriostatic agents is fundamental in antimicrobial therapy. Bactericidal drugs actively kill bacteria, typically by disrupting essential cellular structures or processes, such as the cell wall. In contrast, bacteriostatic agents inhibit bacterial growth and reproduction, relying on the host's immune system to clear the infection.
The determination of whether an antibiotic is bactericidal or bacteriostatic is primarily made through in vitro testing, with two key parameters:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents the visible growth of a bacterium after a specified incubation period.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibiotic that results in a 99.9% or greater reduction in the initial bacterial inoculum.
A common metric for classifying an antibiotic's activity is the MBC/MIC ratio . An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.
This compound's Mechanism of Action: The Basis for Bactericidal Activity
This compound, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] This process is crucial for maintaining the structural integrity of the bacterial cell, particularly in the face of osmotic pressure.
The key steps in this compound's mechanism of action are as follows:
-
Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs, which are enzymes located on the inner surface of the bacterial cell membrane.[1][2][3]
-
Inhibition of Transpeptidation: PBPs are essential for the final step of peptidoglycan synthesis, a critical component of the bacterial cell wall. Specifically, they catalyze the cross-linking of peptide chains, which gives the cell wall its strength. By inhibiting this transpeptidation process, this compound prevents the formation of a functional cell wall.[1][2]
-
Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death.[1][2] This ultimate outcome of cell death is the hallmark of a bactericidal agent.
Caption: this compound's bactericidal mechanism of action.
Experimental Validation of this compound's Bactericidal Activity
The bactericidal nature of this compound is supported by experimental data from in vitro and in vivo studies.
Time-Kill Curve Analysis
Time-kill assays directly measure the rate and extent of bacterial killing over time in the presence of an antibiotic. A study evaluating the bactericidal activities of several oral β-lactams against Streptococcus pneumoniae demonstrated that this compound achieved a 99.9% reduction in the bacterial inoculum, a standard benchmark for bactericidal activity.[4]
In Vivo Pharmacodynamic Studies
Animal infection models provide valuable insights into the in vivo efficacy of antibiotics. In a neutropenic murine thigh infection model with Streptococcus pneumoniae, this compound demonstrated significant bacterial killing, with the magnitude of eradication dependent on the MIC of the isolate.[5][6] For isolates with an MIC of ≤2 µg/mL, this compound treatment resulted in a substantial reduction in bacterial load and 100% survival of the animals, further confirming its bactericidal effect in a living system.[5][6]
Comparative In Vitro Activity of this compound
The following tables summarize the in vitro activity of this compound in comparison to other commonly used oral antibiotics against key respiratory pathogens. The data is presented as the Minimum Inhibitory Concentration required to inhibit 90% of the tested isolates (MIC90).
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) Against Key Respiratory Pathogens
| Organism | This compound | Cefaclor | Amoxicillin/Clavulanate | Azithromycin |
| Streptococcus pneumoniae | 0.125[7] | 0.38[7] | - | - |
| Haemophilus influenzae | 4[7] | 2[7] | 0.5[7] | - |
| Moraxella catarrhalis | - | - | - | - |
| Staphylococcus aureus (MSSA) | 4[8] | - | - | - |
| Streptococcus pyogenes | - | - | - | - |
Note: Data is compiled from multiple sources and testing methodologies may vary. A "-" indicates that comparable data was not available in the cited sources.
Table 2: In Vitro Activity of this compound Against Common Pathogens
| Organism | MIC90 (µg/mL) |
| Streptococcus pneumoniae | 0.125[7] |
| Haemophilus influenzae | 4[7] |
| Staphylococcus aureus (Methicillin-Susceptible) | 4[8] |
| Escherichia coli | >8[8] |
| Klebsiella pneumoniae | >8[8] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The following is a generalized protocol based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Bacterial isolates for testing.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Stock solution of this compound of a known concentration.
-
Sterile 96-well microtiter plates.
-
Incubator set at the optimal growth temperature for the test organism.
2. MIC Determination (Broth Microdilution Method):
-
A serial two-fold dilution of this compound is prepared in the broth medium directly in the wells of the microtiter plate.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
The plate is incubated for 16-24 hours.
-
The MIC is determined as the lowest concentration of this compound in which there is no visible bacterial growth.
3. MBC Determination:
-
Following the MIC reading, a small aliquot from each well that showed no visible growth is sub-cultured onto an antibiotic-free agar plate.
-
The plates are incubated for 18-24 hours.
-
The number of surviving colonies is counted.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.
Caption: Workflow for MIC and MBC determination.
Time-Kill Assay Protocol
1. Preparation:
-
Prepare a standardized inoculum of the test bacterium in the mid-logarithmic growth phase.
-
Prepare tubes with broth medium containing various concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Include a growth control tube without any antibiotic.
2. Inoculation and Sampling:
-
Inoculate each tube with the bacterial suspension.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw an aliquot from each tube.
3. Enumeration of Viable Bacteria:
-
Perform serial dilutions of each aliquot.
-
Plate the dilutions onto antibiotic-free agar.
-
Incubate the plates until colonies are visible.
-
Count the number of colony-forming units (CFU) per mL for each time point and concentration.
4. Data Analysis:
-
Plot the log10 CFU/mL versus time for each this compound concentration and the growth control.
-
A bactericidal effect is typically defined as a ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Caption: Experimental workflow for a time-kill assay.
Conclusion
Based on its fundamental mechanism of action, which involves the inhibition of bacterial cell wall synthesis leading to cell lysis, this compound is classified as a bactericidal agent.[1][2][3] This classification is further substantiated by experimental data from time-kill assays and in vivo pharmacodynamic studies, which demonstrate its ability to effectively kill key bacterial pathogens such as Streptococcus pneumoniae.[4][5][6] While comprehensive MBC/MIC ratio data is not widely available in the public domain, the existing evidence strongly supports the bactericidal nature of this compound. Its in vitro activity against common respiratory pathogens makes it a valuable therapeutic option in the treatment of various bacterial infections.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. Activity of cephalosporin antibiotics against Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activities of this compound compared with those of 13 oral cephems and 3 macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bactericidal activities of this compound, penicillin, cefaclor, cefixime, and loracarbef against penicillin-susceptible and -resistant Streptococcus pneumoniae in an in vitro pharmacodynamic infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic assessment of this compound against Streptococcus pneumoniae: implications for breakpoint determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic Assessment of this compound against Streptococcus pneumoniae: Implications for Breakpoint Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the in vitro Activity of this compound Relative to Other Oral Antimicrobial Agents Against Bacteria in Clinical Specimens from Patients in São Paulo With Respiratory Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cefprozil Isomers: Unveiling Differentiated Antibacterial Potency
An in-depth examination of the cis- and trans-isomers of the cephalosporin antibiotic Cefprozil reveals significant differences in their antibacterial activity, particularly against Gram-negative bacteria. While the isomers exhibit comparable potency against Gram-positive organisms, the cis-isomer is markedly more effective in inhibiting the growth of key Gram-negative pathogens. This guide provides a comprehensive comparison of the antibacterial potency of this compound isomers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, a second-generation oral cephalosporin, exists as a mixture of two geometric isomers: cis-Cefprozil and trans-Cefprozil, typically in a ratio of approximately 90:10.[1] Although sharing the same chemical formula, their distinct spatial arrangements lead to a notable divergence in their biological activity. Understanding the individual contributions of each isomer to the overall efficacy of this compound is crucial for optimizing its clinical application and for the development of future antimicrobial agents.
Quantitative Comparison of Antibacterial Potency
The antibacterial efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the comparative in vitro activity of the cis- and trans-isomers of this compound against a range of common bacterial pathogens.
| Bacterial Species | Isomer | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Gram-Positive | |||
| Streptococcus pneumoniae | cis-Cefprozil | 0.25 | 0.5 |
| trans-Cefprozil | 1 | 2 | |
| Staphylococcus aureus (Methicillin-susceptible) | cis-Cefprozil | 1 | 2 |
| trans-Cefprozil | 1 | 2 | |
| Gram-Negative | |||
| Haemophilus influenzae | cis-Cefprozil | 4 | 8 |
| trans-Cefprozil | 32 | 64 | |
| Moraxella catarrhalis | cis-Cefprozil | 0.5 | 1 |
| trans-Cefprozil | 4 | 8 |
MIC50 and MIC90 represent the minimum concentration of the antibiotic required to inhibit the growth of 50% and 90% of the tested bacterial isolates, respectively.
The data clearly illustrates that against the Gram-negative pathogens Haemophilus influenzae and Moraxella catarrhalis, the cis-isomer of this compound is significantly more potent, with MIC values that are 8-fold lower than those of the trans-isomer. In contrast, both isomers demonstrate similar activity against the Gram-positive bacterium Staphylococcus aureus. Against Streptococcus pneumoniae, the cis-isomer shows a 4-fold greater potency compared to the trans-isomer.
Unraveling the Potency Difference: A Mechanistic Overview
The antibacterial action of this compound, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The difference in potency between the cis- and trans-isomers likely stems from variations in their ability to penetrate the outer membrane of Gram-negative bacteria and their binding affinity to the target PBPs.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized in vitro method crucial for assessing the potency of antimicrobial agents. The data presented in this guide is typically generated using one of the following standard protocols.
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antibiotic.
1. Preparation of Antimicrobial Solutions: Stock solutions of the purified cis- and trans-isomers of this compound are prepared in a suitable solvent.
2. Serial Dilutions: A series of two-fold dilutions of each isomer are made in a 96-well microtiter plate containing a liquid growth medium, typically cation-adjusted Mueller-Hinton broth.
3. Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific concentration, usually 5 x 10^5 colony-forming units (CFU) per milliliter.
4. Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
5. Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).
6. Interpretation: After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is recorded as the lowest concentration of the this compound isomer that completely inhibits visible growth.
Agar Dilution Method
The agar dilution method is another standard technique for MIC determination and is considered a reference method.
1. Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific concentration of either the cis- or trans-isomer of this compound.
2. Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.
3. Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
4. Incubation: The plates are incubated under suitable conditions until growth is visible on the control plate (which contains no antibiotic).
5. Interpretation: The MIC is determined as the lowest concentration of the this compound isomer that prevents the growth of the bacteria on the agar surface.
Conclusion
The in vitro data conclusively demonstrates that the cis-isomer of this compound is the primary contributor to its activity against Gram-negative bacteria. While both isomers are effective against Gram-positive organisms, the superior potency of the cis-isomer against key Gram-negative respiratory pathogens highlights the importance of stereochemistry in drug design and efficacy. This comparative analysis provides valuable insights for researchers and clinicians in understanding the structure-activity relationship of this compound and underscores the potential for developing more targeted and potent antimicrobial therapies.
References
Safety Operating Guide
Proper Disposal of Cefprozil: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Cefprozil, a second-generation cephalosporin antibiotic, requires careful consideration for its disposal to prevent environmental contamination and the potential development of antibiotic resistance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound in a laboratory setting.
Safety and Hazard Information
While this compound is not generally classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its environmental impact necessitates responsible disposal.[1][2] Safety Data Sheets (SDS) indicate that this compound hydrate is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, it is crucial to prevent its release into sewer systems or the environment.[4]
| Hazard Classification & Data | Reference |
| GHS Classification (this compound Hydrate) | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects |
| Environmental Precautions | Avoid discharge into drains, water courses, or onto the ground.[1][3] |
| Primary Disposal Recommendation | Disposal via a licensed chemical destruction plant or controlled incineration.[1][4][5] |
| RCRA Status | Not typically listed as a P or U hazardous waste. However, generators are responsible for proper waste determination.[1][6] |
Step-by-Step Disposal Procedures
The guiding principle for this compound disposal in a laboratory setting is to treat it as a chemical waste to be managed by the institution's Environmental Health and Safety (EHS) department.[7][8] Under no circumstances should this compound waste be discharged down the drain.[4]
Pure this compound (Solid/Powder)
-
Segregation: Collect all expired or unwanted pure this compound powder in its original container or a clearly labeled, sealed, and appropriate chemical waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" (or your institution's equivalent) and clearly identify the contents as "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's EHS-approved hazardous waste vendor.[8]
This compound Stock Solutions
-
Classification: Concentrated stock solutions of antibiotics are considered hazardous chemical waste.[7]
-
Collection: Collect all unwanted this compound stock solutions in a dedicated, leak-proof, and sealable chemical waste container. Do not mix with other chemical waste unless permitted by your EHS department.
-
Labeling: Label the container with "Hazardous Waste," the chemical name "this compound," the solvent used (e.g., water, DMSO), and the approximate concentration.
-
Disposal: Manage the container for pickup and disposal by your institution's hazardous waste program.
This compound-Containing Media and Buffers
-
Decontamination: It is important to note that standard autoclaving may not effectively degrade all antibiotics, including this compound.[7] Without specific validation of thermal degradation, do not assume autoclaving renders the waste non-hazardous.
-
Collection: Collect liquid media and buffers containing this compound as chemical waste.
-
Labeling: The waste container should be labeled with its contents, including the media components and the presence of this compound.
-
Disposal: Arrange for disposal through your institution's EHS office.
Contaminated Labware and Personal Protective Equipment (PPE)
-
Solid Waste: Items such as gloves, weighing papers, tubes, and pipette tips that are contaminated with pure this compound or concentrated solutions should be considered chemical waste.
-
Collection: Collect these items in a designated solid hazardous waste container, typically a lined drum or bucket.[8]
-
Labeling: The container must be clearly labeled as hazardous waste and indicate contamination with this compound.
-
Disposal: Dispose of the container through your institution's EHS program.
Experimental Protocols: Inactivation of Cephalosporins
Currently, there are no widely established and practical chemical inactivation protocols for this compound that can be safely performed in a standard research laboratory. While studies have explored methods like degradation by hydroxylamine or advanced oxidation processes like gamma irradiation for other cephalosporins, these are either not effective for this compound's chemical class or require specialized equipment and are not suitable for routine laboratory use.[9][10]
Therefore, the recommended and safest procedure is not to attempt chemical inactivation in the lab. The most appropriate course of action is to segregate all this compound waste streams as described above and manage them for professional disposal via controlled incineration, which is the method recommended by safety data sheets.[4][5]
This compound Disposal Workflow for Research Laboratories
Caption: Decision workflow for proper segregation and disposal of various this compound waste streams.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound hydrate (Cefzil)|121123-17-9|MSDS [dcchemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. lupin.com [lupin.com]
- 6. Download [lf-public.deq.utah.gov:443]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 9. Hydroxylamine inactivation of cephalosporins: nucleophilic attack on beta-lactam structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Cefprozil
Essential protocols for the safe handling and disposal of Cefprozil in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for minimizing exposure risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, inhalation, and ingestion.[1][2] The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant, powder-free gloves are recommended.[3] For operations with a higher risk of contamination, double-gloving is advised.[3][4] Gloves should be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[1][3] |
| Eye Protection | Safety Goggles | Tightly fitting safety goggles with side-shields are mandatory to protect against dust and splashes.[1][5] |
| Body Protection | Lab Coat/Gown | A protective disposable gown made of low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs should be worn.[4] |
| Respiratory Protection | Respirator | In cases of inadequate ventilation or when exposure limits may be exceeded, a full-face respirator should be used.[1][6] |
Occupational Exposure Limits
Monitoring the concentration of airborne this compound is crucial to ensure that it remains below established occupational exposure limits.
| Substance | Occupational Exposure Limit (TWA) |
| This compound | 1 mg/m³ |
TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.
Procedural Workflow for Handling and Disposal
The following diagram illustrates the step-by-step process for safely handling this compound from receipt to disposal.
Caption: Logical workflow for this compound handling and disposal.
Operational Plan for Handling this compound
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1]
-
Keep it separate from incompatible materials such as strong oxidizing agents.[7][8][9]
2. Preparation and Handling:
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a laboratory fume hood or other form of local exhaust ventilation to minimize dust formation and inhalation.[1][6][8]
-
Avoid contact with skin and eyes.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
-
After handling, wash hands and other exposed skin thoroughly.[6]
3. In Case of Accidental Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1][6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
4. Accidental Release Measures:
-
Evacuate personnel from the affected area.
-
Ensure adequate ventilation and remove all sources of ignition.[1]
-
Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection.[1][6]
-
Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
For cleanup, sweep up or vacuum the spilled material and collect it in a suitable, closed container for disposal.[6] Avoid generating dust during this process.[6]
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.
1. Waste Segregation:
-
Solid Waste: This includes unused this compound powder, contaminated gloves, gowns, and other disposable materials. These should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Stock solutions of this compound are considered hazardous chemical waste and should be collected in an approved container for chemical waste.[10] Do not dispose of them down the drain.[1]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be placed in a puncture-resistant sharps container.
2. Labeling and Storage:
-
All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents (e.g., "this compound Waste").
-
Store waste containers in a designated, secure area away from general laboratory traffic.
3. Final Disposal:
-
Dispose of all this compound waste in accordance with local, state, and federal regulations.
-
It is recommended to use a licensed hazardous waste disposal company for the final treatment and disposal of this compound waste.[11]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 3. pppmag.com [pppmag.com]
- 4. osha.gov [osha.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. fishersci.com [fishersci.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. odu.edu [odu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
